N-(3-Indolylacetyl)glycine-13C2,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl](15N)amino]acetic acid |
InChI |
InChI=1S/C12H12N2O3/c15-11(14-7-12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,13H,5,7H2,(H,14,15)(H,16,17)/i7+1,12+1,14+1 |
InChI Key |
YDXXLJMIHMIOIF-YJNFAFCKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(3-Indolylacetyl)glycine-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(3-Indolylacetyl)glycine-13C2,15N, an isotopically labeled form of N-(3-Indolylacetyl)glycine (IAG). This compound serves as a crucial tool in metabolic research, particularly in studies involving the gut microbiome and its influence on host metabolism. Its primary application is as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices using mass spectrometry.
Core Concepts
N-(3-Indolylacetyl)glycine (IAG) is a significant metabolite derived from the essential amino acid tryptophan. The metabolic pathway begins with the conversion of tryptophan to Indole-3-acetic acid (IAA) by gut microbiota.[1] Subsequently, IAA is conjugated with glycine, primarily in the liver, to form IAG.[1][2] Due to its origins in microbial and host metabolism, IAG is under investigation as a potential biomarker for various metabolic diseases.[1] The isotopically labeled this compound is an indispensable tool for such research, enabling precise and accurate quantification of IAG levels.[3]
Physicochemical and Analytical Data
The following table summarizes the key quantitative data for N-(3-Indolylacetyl)glycine and its isotopically labeled form.
| Property | N-(3-Indolylacetyl)glycine | This compound | References |
| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₀¹³C₂H₁₂N¹⁵NO₃ | [2][4] |
| Average Molecular Weight | 232.24 g/mol | ~235.24 g/mol | [2][4] |
| Monoisotopic Mass | 232.0848 g/mol | ~235.0917 g/mol | [5] |
| CAS Number | 13113-08-1 | Not available | [4] |
| Predicted [M+H]⁺ (m/z) | 233.1 | 236.1 | [1] |
| Predicted MRM Transition (ESI+) | 233.1 → 130.1 | 236.1 → 132.1 (inferred) | [1] |
| Isotopic Purity (from precursor) | Not Applicable | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N |
Metabolic Pathway and Synthesis
The metabolic journey from dietary tryptophan to IAG involves both microbial and host enzymatic activities. The general synthesis of indol-3-yl-glycines can be achieved through a one-pot, three-component reaction.
References
Synthesis of ¹³C,¹⁵N-Labeled Indoleacetyl Amino Acids: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ¹³C and ¹⁵N isotopically labeled indoleacetyl amino acids. These labeled compounds are invaluable tools in metabolic research, particularly in the study of auxin physiology in plants, and as internal standards for quantitative mass spectrometry. This document outlines detailed experimental protocols, presents quantitative data for key synthetic steps, and illustrates relevant biochemical pathways and experimental workflows.
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that plays a central role in regulating plant growth and development. The conjugation of IAA to amino acids is a key mechanism for controlling its homeostasis. To elucidate the metabolic fate and signaling pathways of these conjugates, stable isotope-labeled analogues are essential. This guide details the chemical synthesis of indoleacetyl amino acids with ¹³C and ¹⁵N labels, providing researchers with the necessary information to produce these critical research tools.
Synthetic Strategy Overview
The synthesis of ¹³C,¹⁵N-labeled indoleacetyl amino acids involves a multi-step process that can be broadly divided into three key stages:
-
Synthesis of Isotopically Labeled Precursors: This involves the preparation of either ¹⁵N-labeled indole-3-acetic acid or ¹³C-labeled amino acids.
-
Coupling Reaction: The labeled IAA is chemically coupled to the labeled (or unlabeled) amino acid to form an amide bond.
-
Purification and Characterization: The final product is purified, typically by high-performance liquid chromatography (HPLC), and its identity and isotopic enrichment are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
A general workflow for this process is illustrated below.
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of ¹³C,¹⁵N-labeled indoleacetyl amino acids.
Synthesis of ¹⁵N-Indole-3-Acetic Acid
The synthesis of ¹⁵N-labeled IAA can be achieved through various methods, often starting from a ¹⁵N-labeled indole (B1671886) precursor. One common approach is the reaction of ¹⁵N-indole with glycolic acid in the presence of a strong base at high temperature.
Protocol: Synthesis of ¹⁵N-Indole-3-Acetic Acid
-
Reaction Setup: In a stainless-steel rocking autoclave, add 85% potassium hydroxide (B78521) (4.1 moles), ¹⁵N-indole (3.00 moles), and gradually add 70% aqueous glycolic acid (3.3 moles).
-
Reaction Conditions: Seal the autoclave and heat to 250°C with rocking for 18 hours.
-
Work-up: Cool the reaction mixture to below 50°C and add 500 mL of water. Rock the autoclave at 100°C for 30 minutes to dissolve the potassium ¹⁵N-indole-3-acetate.
-
Extraction: Cool the aqueous solution to 25°C, remove it from the autoclave, and dilute with water to a total volume of 3 L. Extract the solution with 500 mL of ether to remove any unreacted indole.
-
Acidification and Isolation: Acidify the aqueous phase to a pH of 2-3 with 12N hydrochloric acid at 20-30°C, then cool to 10°C to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield ¹⁵N-indole-3-acetic acid. Further purification can be achieved by recrystallization from water.
Synthesis of ¹³C-Labeled Amino Acid tert-Butyl Esters
For the coupling reaction, the amino acid is typically protected to prevent self-polymerization and other side reactions. The tert-butyl ester is a common protecting group for the carboxylic acid functionality.
Protocol: Synthesis of ¹³C-Labeled L-Alanine tert-Butyl Ester
-
Reaction Setup: Suspend ¹³C-labeled L-Alanine (50 mmol) in tert-butyl acetate (B1210297) (100 mL) in a flask at 0°C.
-
Acidification: Slowly add perchloric acid (75 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Work-up: Wash the mixture with water (100 mL) and 1.0 N HCl solution (50 mL).
-
Neutralization and Extraction: Adjust the pH of the resulting aqueous solution to ~9 with a 10% sodium carbonate solution. Extract the product with dichloromethane (B109758) (3 x 50 mL).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the ¹³C-labeled L-alanine tert-butyl ester.[1]
Coupling of ¹⁵N-Indole-3-Acetic Acid and ¹³C-Amino Acid Ester
The formation of the amide bond between IAA and the amino acid is a critical step. The dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) coupling method is widely used due to its efficiency.
Protocol: Synthesis of ¹⁵N-Indole-3-acetyl-¹³C-glycine
-
Activation of IAA: In a round-bottom flask, dissolve ¹⁵N-Indole-3-acetic acid (10 mmol) and N-hydroxysuccinimide (NHS, 11 mmol) in anhydrous dimethylformamide (DMF, 50 mL). Cool the solution to 0°C in an ice bath. Add dicyclohexylcarbodiimide (DCC, 11 mmol) dissolved in a small amount of DMF dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Filter off the DCU precipitate. To the filtrate containing the ¹⁵N-IAA-NHS ester, add a solution of ¹³C-glycine tert-butyl ester (10 mmol) and triethylamine (B128534) (12 mmol) in DMF. Stir the reaction at room temperature overnight.
-
Work-up: Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in a mixture of trifluoroacetic acid (TFA) and dichloromethane (1:1 v/v) and stir at room temperature for 2 hours to remove the tert-butyl protecting group.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by preparative reverse-phase HPLC to obtain pure ¹⁵N-Indole-3-acetyl-¹³C-glycine.[2]
Quantitative Data
The efficiency of the synthesis of indoleacetyl amino acid conjugates can vary depending on the coupling method and the specific amino acid used. The following tables summarize typical yields and isotopic enrichment levels.
Table 1: Reported Yields for the Synthesis of Indoleacetyl Amino Acid Conjugates
| Amino Acid Conjugate | Coupling Method | Yield (%) | Reference |
| IAA-Glycine | EDC/HOBt | Not specified, but a detailed protocol is provided | [2] |
| IAA-Alanine | Not specified | Not specified | |
| IAA-Aspartic Acid | DCC | 38-70 | [3] |
| IAA-Glutamic Acid | DCC | 38-70 | [3] |
| IAA-Phenylalanine | Not specified | Not specified | |
| IAA-Valine | Not specified | Not specified |
Table 2: Isotopic Enrichment of Commercially Available Labeled Precursors
| Labeled Compound | Isotope(s) | Isotopic Enrichment (%) |
| ¹⁵N-Indole | ¹⁵N | >98 |
| ¹³C₆-Glucose (for biological synthesis of ¹³C-amino acids) | ¹³C | >99 |
| ¹³C₂,¹⁵N-Glycine | ¹³C, ¹⁵N | >99 |
| ¹³C₆,¹⁵N₂-Lysine | ¹³C, ¹⁵N | >99 |
| ¹³C₆,¹⁵N₄-Arginine | ¹³C, ¹⁵N | >99 |
Note: The final isotopic enrichment of the synthesized indoleacetyl amino acid will depend on the enrichment of the starting materials and any isotopic dilution during the synthesis and purification process.
Role in Auxin Homeostasis and Signaling
Indoleacetyl amino acid conjugates are key players in the regulation of auxin homeostasis. The formation of these conjugates serves to temporarily inactivate IAA, while their hydrolysis can release free, active IAA. This dynamic equilibrium is crucial for modulating auxin signaling pathways that control various aspects of plant growth and development.
Conclusion
The synthesis of ¹³C,¹⁵N-labeled indoleacetyl amino acids is a powerful tool for researchers in plant biology, biochemistry, and drug development. The protocols and data presented in this guide provide a solid foundation for the successful preparation and application of these essential labeled compounds. Careful execution of the synthetic steps, coupled with rigorous purification and characterization, will ensure the production of high-quality tracers for advanced metabolic and signaling studies.
References
Commercial Suppliers and Technical Guide for N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N
For researchers, scientists, and drug development professionals utilizing advanced analytical techniques, N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N serves as a critical internal standard for the accurate quantification of its unlabeled counterpart. This stable isotope-labeled compound is essential for metabolic studies, particularly in the field of plant physiology and pharmacology, where precise measurement of auxin metabolites is crucial. This technical guide provides an in-depth overview of the commercial availability, technical specifications, and applications of N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N.
Commercial Availability
N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N is a specialized chemical available from a select number of suppliers that focus on stable isotope-labeled compounds and research chemicals. The primary commercial sources identified are MedChemExpress, LGC Standards, and Santa Cruz Biotechnology. These suppliers offer the compound for research purposes, typically in neat (solid) form and in various package sizes.
Quantitative Data Summary
The following table summarizes the available quantitative data for N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N from commercial suppliers. It is important to note that while specific isotopic and chemical purity values are not always explicitly stated on product pages, typical purities for similar stable isotope-labeled standards are generally high. Researchers should always refer to the lot-specific certificate of analysis for precise data.
| Parameter | MedChemExpress | LGC Standards | Santa Cruz Biotechnology |
| Product Number | HY-W768637 | TRC-I628007 | sc-224423 |
| Molecular Formula | C₁₀¹³C₂H₁₂¹⁵NO₃ | C₁₀¹³C₂H₁₂¹⁵NO₃ | C₁₀¹³C₂H₁₂¹⁵NO₃ |
| Molecular Weight | 235.21 | 235.21 | 235.21[1] |
| Format | Solid | Neat[2] | Solid |
| Available Pack Sizes | Inquire | 2.5 mg, 25 mg[2] | Inquire |
| Chemical Purity | Not specified; typically >95% for similar compounds | Not specified; typically >95% for similar compounds | Not specified; typically >98% for similar compounds |
| Isotopic Enrichment | Not specified; typically >98 atom % for ¹³C and ¹⁵N | Not specified; typically >98 atom % for ¹³C and ¹⁵N | Not specified; typically >98 atom % for ¹³C and ¹⁵N |
| Storage | Inquire | Inquire | Inquire |
Experimental Protocols
N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N is primarily used as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized experimental protocol for the quantification of endogenous N-(3-Indolylacetyl)glycine in biological samples.
Sample Preparation (from Plant Tissue)
-
Homogenization : Flash-freeze a known weight of plant tissue (e.g., 50-100 mg) in liquid nitrogen. Homogenize the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction : To the powdered tissue, add a precise volume of ice-cold extraction solvent (e.g., acetonitrile (B52724) or methanol). Spike the sample with a known amount of N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N internal standard.
-
Vortexing and Centrifugation : Vortex the mixture vigorously for at least 30 seconds to ensure thorough extraction. Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a specific volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient elution with two solvents is common, for example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid
-
-
Gradient : A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte of interest.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Positive electrospray ionization (ESI+) is generally preferred for the detection of indole (B1671886) compounds.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions :
-
Endogenous N-(3-Indolylacetyl)glycine : Precursor ion (Q1) m/z 233.1 → Product ion (Q3) m/z 130.1 (corresponding to the indole moiety).
-
N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N (Internal Standard) : Precursor ion (Q1) m/z 236.1 → Product ion (Q3) m/z 130.1 or a shifted fragment if the labeled carbons are in the cleaved portion. The exact mass shift will depend on the position of the ¹³C labels.
-
-
Signaling Pathways and Experimental Workflows
Biosynthesis and Metabolism of Indole-3-Acetic Acid (IAA)
N-(3-Indolylacetyl)glycine is a conjugate of the primary plant auxin, Indole-3-Acetic Acid (IAA). The biosynthesis of IAA primarily starts from the amino acid tryptophan. IAA levels are tightly regulated in plants through biosynthesis, transport, and metabolism, including the formation of conjugates with amino acids like glycine.
References
An In-Depth Technical Guide to N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N, a stable isotope-labeled compound crucial for metabolic research, particularly in the study of auxin homeostasis. This document is intended for researchers, scientists, and professionals in drug development who utilize advanced analytical techniques for quantitative analysis.
Compound Identification and Properties
N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N is the isotopically labeled form of N-(3-Indolylacetyl)glycine, a conjugate of the plant hormone indole-3-acetic acid (IAA). The stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are incorporated into the glycine (B1666218) portion of the molecule.
CAS Number: It is important to note that a specific CAS number for the isotopically labeled N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N is not consistently provided by suppliers. Often, the CAS number for the unlabeled parent compound, 13113-08-1 , is used.[1][2][3] Researchers should verify the isotopic enrichment and purity from the supplier's certificate of analysis.
Molecular Formula: C₁₀¹³C₂H₁₂N¹⁵NO₃
Primary Applications:
-
As an internal standard for precise and accurate quantification of endogenous N-(3-Indolylacetyl)glycine and other IAA metabolites in biological matrices using mass spectrometry-based methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
As a tracer in metabolic studies to investigate the biosynthesis, catabolism, and transport of indole-3-acetic acid.[4]
Synthesis of N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N
While detailed proprietary synthesis methods are not publicly available, a general synthetic approach involves the coupling of indole-3-acetic acid (IAA) with glycine-¹³C₂,¹⁵N.
A plausible synthetic route would be the amination of a haloacetic acid with labeled ammonia, followed by coupling with indole-3-acetic acid. For instance, a method for the synthesis of ¹⁵N-labeled glycine has been described involving the amination of chloroacetic acid with ¹⁵NH₃.[5] A similar approach could be utilized with ¹³C-labeled chloroacetic acid to produce glycine-¹³C₂,¹⁵N. This labeled glycine would then be reacted with an activated form of indole-3-acetic acid (e.g., an acid chloride or an activated ester) to form the final product.
Role in Metabolic Pathways: Auxin Homeostasis
N-(3-Indolylacetyl)glycine is an important metabolite in the regulation of auxin levels in plants. Indole-3-acetic acid (IAA), the primary auxin, is maintained at appropriate concentrations through a dynamic balance of biosynthesis, transport, and inactivation. One of the key inactivation pathways is the conjugation of IAA to amino acids, including glycine.[6] This conjugation process is generally considered irreversible and serves to catabolize excess IAA.[7]
Below is a simplified diagram illustrating the conjugation of IAA with glycine as part of the auxin metabolic pathway.
Experimental Protocols for Quantitative Analysis
The use of N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N as an internal standard is critical for accurate quantification of IAA metabolites by LC-MS/MS. Below is a generalized experimental protocol based on methods described in the literature for the analysis of auxin metabolites in plant tissues.[7][8][9][10]
A. Sample Preparation and Extraction
-
Tissue Homogenization: Weigh 50-100 mg of plant tissue and immediately freeze in liquid nitrogen. Homogenize the tissue to a fine powder using a mortar and pestle or a mechanical homogenizer.
-
Internal Standard Spiking: To the homogenized tissue, add a known amount of N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N and other relevant labeled internal standards.
-
Extraction: Add an appropriate extraction solvent (e.g., 80% acetone (B3395972) in water or a phosphate (B84403) buffer).[10] Vortex the mixture thoroughly and incubate at a low temperature (e.g., 4°C) with shaking for a specified time.
-
Centrifugation: Centrifuge the extract at high speed to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the analytes.
-
Solvent Evaporation: Evaporate the organic solvent from the supernatant, for example, using a centrifugal evaporator.[9]
-
Solid-Phase Extraction (SPE): Reconstitute the aqueous residue in a suitable buffer and perform solid-phase extraction for sample cleanup and concentration. A C18 cartridge is commonly used for this purpose.[10]
-
Elution and Final Preparation: Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol). Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of an acid (e.g., formic acid or acetic acid), is commonly employed.
-
Flow Rate: A flow rate suitable for the column dimensions and mass spectrometer interface.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is frequently used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native analyte and the labeled internal standard must be determined and optimized.
-
The workflow for the quantitative analysis of IAA metabolites is depicted in the following diagram.
Quantitative Data Summary
The use of labeled internal standards like N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N allows for the accurate determination of the concentrations of IAA and its conjugates in various plant tissues. The table below presents a summary of representative quantitative data for IAA metabolites from the literature.
| Compound | Tissue | Plant Species | Concentration Range (pmol/g fresh weight) | Reference |
| Indole-3-acetic acid (IAA) | Expanding Leaves | Arabidopsis thaliana | 300 - 500 | [7][8] |
| Indole-3-acetic acid (IAA) | Roots | Arabidopsis thaliana | 100 - 200 | [7][8] |
| N-(3-Indolylacetyl)aspartate | Expanding Leaves | Arabidopsis thaliana | 50 - 150 | [7][8] |
| N-(3-Indolylacetyl)glutamate | Expanding Leaves | Arabidopsis thaliana | 20 - 80 | [7][8] |
| N-(3-Indolylacetyl)aspartate | Rice Calli | Oryza sativa | Higher than IAA | [10] |
| N-(3-Indolylacetyl)glutamate | Rice Calli | Oryza sativa | Higher than IAA | [10] |
Note: The concentrations of IAA and its conjugates can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.
Conclusion
N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N is an indispensable tool for researchers studying auxin metabolism and function. Its use as an internal standard enables the reliable quantification of endogenous IAA conjugates, providing valuable insights into the complex regulatory networks that govern plant growth and development. The experimental protocols and data presented in this guide offer a solid foundation for the application of this labeled compound in advanced metabolic research.
References
- 1. N-(3-Indolylacetyl)glycine-13C2 ,15N | LGC Standards [lgcstandards.com]
- 2. BioOrganics [bioorganics.biz]
- 3. N-(3-Indolylacetyl)glycine | 13113-08-1 | NAA11308 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 15N-labeled glycine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
The Discovery of Auxin Amino Acid Conjugates: A Technical Guide
The regulation of auxin activity is a cornerstone of plant development, and the discovery of auxin amino-acid conjugates revealed a critical layer of this control. This technical guide provides an in-depth exploration of the initial discovery, the experimental methodologies used for their characterization, and the current understanding of their role in auxin signaling pathways.
Core Concepts
The discovery of auxin amino acid conjugates dates back to 1955, when Andreae and Good first identified indole-3-acetyl-L-aspartate (IAA-Asp) as a metabolite of indole-3-acetic acid (IAA) in pea (Pisum sativum) seedlings.[1][2] This finding was pivotal, suggesting that the primary auxin, IAA, could be reversibly inactivated through conjugation to amino acids. Subsequent research has unveiled a diverse array of these conjugates and the enzymatic machinery responsible for their synthesis and hydrolysis, primarily the GH3 family of acyl acid amido synthetases.[3]
These conjugates serve multiple roles in maintaining auxin homeostasis. Some, like IAA-Asp and IAA-glutamate (IAA-Glu), are generally considered to be intermediates for auxin degradation.[4] Others, such as those formed with alanine, leucine, or phenylalanine, can be hydrolyzed to release free, active IAA, thus acting as a readily available pool of the hormone.[4]
Quantitative Data on Auxin Amino Acid Conjugates
The concentration of auxin amino acid conjugates varies significantly depending on the plant species, tissue type, and developmental stage. The following table summarizes representative quantitative data for key auxin amino acid conjugates in Arabidopsis thaliana and Pisum sativum.
| Plant Species | Tissue | IAA-Aspartate (ng/g FW) | IAA-Glutamate (ng/g FW) | Reference |
| Arabidopsis thaliana | 9-day-old seedlings | 17.4 ± 4.6 | 3.5 ± 1.6 | [5] |
| Arabidopsis thaliana | 12-day-old seedlings | - | - | |
| Arabidopsis thaliana | trp2-1 mutant (9-day-old) | 7.8 ± 0.4 | 1.8 ± 0.3 | [5] |
| Pisum sativum | Immature seeds | Predominant form of bound auxin | - | [3] |
| Pisum sativum | Young pericarp | - | - | [6] |
Experimental Protocols
The identification and quantification of auxin amino acid conjugates have evolved from early paper chromatography techniques to highly sensitive mass spectrometry-based methods.
Early Identification by Paper Chromatography (circa 1950s)
-
Extraction: Plant tissue (e.g., pea epicotyls) is homogenized in a solvent like ethanol (B145695) or ether to extract indole (B1671886) compounds.[7]
-
Chromatography: The extract is spotted onto a filter paper strip (e.g., Whatman No. 1). The chromatogram is developed using a solvent system capable of separating indole derivatives. A common solvent system for indole compounds at the time was a mixture of isopropanol, ammonia, and water.
-
Visualization: After drying, the chromatogram is sprayed with a reagent that reacts with indole compounds to produce a colored spot. Ehrlich's reagent or Salkowski's reagent were frequently used for this purpose.
-
Identification: The position of the unknown spot (Rf value) is compared to that of a known standard of IAA-Asp run on the same chromatogram.
Modern Quantification by High-Performance Liquid Chromatography (HPLC)
Modern analysis of auxin amino acid conjugates often employs HPLC coupled with a fluorescence or mass spectrometry detector for high sensitivity and specificity.
-
Sample Preparation:
-
Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction is performed using a solvent such as 80% methanol.
-
The extract is centrifuged to pellet debris, and the supernatant is collected.
-
The extract is purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.
-
-
HPLC Analysis:
-
The purified extract is injected into an HPLC system equipped with a C18 reverse-phase column.
-
A gradient elution is performed using a mobile phase typically consisting of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1% formic acid).
-
Detection is achieved using a fluorescence detector (excitation at ~280 nm, emission at ~360 nm for indole compounds) or a mass spectrometer for more precise identification and quantification.
-
Quantification is performed by comparing the peak area of the analyte to a standard curve generated from known concentrations of the specific auxin amino acid conjugate.
-
Enzymatic Assay for GH3 Acyl-Acid Amido Synthetase Activity
The activity of the GH3 enzymes that synthesize auxin amino acid conjugates can be measured in vitro.
-
Enzyme Preparation: The GH3 enzyme is expressed recombinantly in E. coli and purified.
-
Reaction Mixture: The assay is typically performed in a buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing:
-
Purified GH3 enzyme
-
Indole-3-acetic acid (IAA)
-
The specific amino acid to be tested (e.g., L-aspartate)
-
ATP and MgCl₂ (as cofactors)
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period.
-
Analysis: The formation of the IAA-amino acid conjugate is quantified using HPLC or LC-MS/MS as described above.
Signaling Pathways and Logical Relationships
The synthesis and hydrolysis of auxin amino acid conjugates are integral to the regulation of auxin signaling. The following diagram illustrates the core pathways.
Caption: Auxin amino acid conjugate metabolism.
This diagram illustrates the central role of GH3 enzymes in conjugating free IAA with various amino acids, leading to the formation of inactive or storage forms of auxin. These conjugates can then be either hydrolyzed to release active IAA or targeted for degradation, providing a dynamic mechanism for regulating auxin homeostasis within the plant.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Auxin Metabolism and Adventitious Root Initiation [ouci.dntb.gov.ua]
- 3. Pea GH3 acyl acid amidosynthetase conjugates IAA to proteins in immature seeds of Pisum sativum L. - A new perspective on formation of high-molecular weight conjugates of auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on 3-Indoleacetic Acid Metabolism. III. The Uptake of 3-Indoleacetic Acid by Pea Epicotyls and Its Conversion to 3-Indoleacetylaspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS method for N-(3-Indolylacetyl)glycine-13C2,15N quantification
An LC-MS/MS method for the sensitive and selective quantification of N-(3-Indolylacetyl)glycine (IAA-Glycine), a key metabolite in auxin homeostasis, is presented. This application note provides a detailed protocol for the analysis of IAA-Glycine in biological matrices, utilizing N-(3-Indolylacetyl)glycine-13C2,15N as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The method is applicable to researchers in plant biology, microbiology, and drug development for studying auxin metabolism and its physiological roles.
Introduction
N-(3-Indolylacetyl)glycine is an amino acid conjugate of the primary plant hormone, indole-3-acetic acid (IAA). The formation of IAA conjugates is a critical mechanism for regulating the levels of biologically active IAA in plants and other organisms. Accurate quantification of IAA-Glycine is essential for understanding the metabolic pathways of auxin and its role in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the gold standard for the quantitative analysis of such metabolites. The use of a stable isotope-labeled internal standard, this compound, is crucial for correcting for matrix effects and variability during sample preparation and analysis.
Quantitative Data Summary
The performance of the LC-MS/MS method for the quantification of N-(3-Indolylacetyl)glycine is summarized in the tables below. These values represent typical performance characteristics achievable with a properly optimized system.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.5 - 5 fmol |
| Limit of Quantification (LOQ) | 1 - 15 fmol |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | <15% |
Table 2: Mass Spectrometry Parameters for N-(3-Indolylacetyl)glycine and SIL-IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-(3-Indolylacetyl)glycine | 233.1 | 130.1 | 15 - 25 |
| This compound | 236.1 | 130.1 | 15 - 25 |
Experimental Protocols
This section provides detailed protocols for sample preparation from plant tissue and plasma, followed by the LC-MS/MS analysis conditions.
Sample Preparation from Plant Tissue
-
Sample Collection and Homogenization:
-
Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
-
Extraction:
-
To the powdered tissue, add 1 mL of pre-chilled extraction solvent (e.g., 80% acetonitrile (B52724) in water with 0.1% formic acid).
-
Add the internal standard, this compound, to each sample at a known concentration.
-
Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with gentle shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) - Optional (for cleaner samples):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Sample Preparation from Plasma/Serum
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard, this compound.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Processing:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
Visualizations
Experimental Workflow
Application Notes and Protocols for the Quantification of N-(3-Indolylacetyl)glycine using N-(3-Indolylacetyl)glycine-13C2,15N as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Indolylacetyl)glycine (IAA-Gly) is an amino acid conjugate of the primary plant auxin, indole-3-acetic acid (IAA). In plants, the formation of IAA conjugates is a key mechanism for maintaining auxin homeostasis, which is crucial for regulating growth and development.[1][2] These conjugates can act as storage forms of the hormone or be targeted for degradation.[1][2] IAA-Gly is also found in mammalian biological fluids, such as urine, where it is considered a metabolite of IAA that can be derived from both endogenous synthesis and gut microbial activity.[1][2] The accurate quantification of IAA-Gly in various biological matrices is essential for understanding its physiological and pathological roles.
This document provides detailed application notes and protocols for the sensitive and specific quantification of IAA-Gly using a stable isotope-labeled internal standard, N-(3-Indolylacetyl)glycine-13C2,15N, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision.[3]
Chemical Properties
| Property | Value |
| Analyte | N-(3-Indolylacetyl)glycine (IAA-Gly) |
| Internal Standard | This compound |
| Molecular Formula | IAA-Gly: C12H12N2O3IS: C10¹³C2H12N¹⁵NO3 |
| Monoisotopic Mass | IAA-Gly: 232.08 g/mol IS: 235.08 g/mol |
| Mass Difference | +3 Da |
Application: Quantitative Analysis in Human Plasma
This protocol outlines a method for the quantification of IAA-Gly in human plasma using this compound as an internal standard. The method is based on protein precipitation followed by LC-MS/MS analysis.
Experimental Protocol
1. Materials and Reagents
-
N-(3-Indolylacetyl)glycine (Analyte)
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile (B52724), water, and formic acid
-
Human plasma (sourced ethically)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Standard Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-(3-Indolylacetyl)glycine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture vigorously for 30 seconds.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]
-
Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
IAA-Gly: 233.1 → 130.1 (Quantifier), 233.1 → 76.0 (Qualifier)
-
IAA-Gly-13C2,15N (IS): 236.1 → 130.1
-
Data Presentation
Table 1: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 510,000 | 0.003 |
| 5 | 7,850 | 525,000 | 0.015 |
| 10 | 16,200 | 515,000 | 0.031 |
| 50 | 85,100 | 530,000 | 0.161 |
| 100 | 175,300 | 520,000 | 0.337 |
| 500 | 890,500 | 528,000 | 1.687 |
| 1000 | 1,810,000 | 519,000 | 3.487 |
Table 2: Method Validation Parameters (Typical)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 85-115% |
| Matrix Effect | Minimal |
Visualizations
References
Protocol for Quantifying Auxin Conjugates in Arabidopsis thaliana
Application Note & Protocol
For researchers, scientists, and drug development professionals investigating auxin metabolism and its role in plant development, this document provides a detailed protocol for the quantification of auxin conjugates in Arabidopsis thaliana.
Introduction
Indole-3-acetic acid (IAA), the primary auxin in plants, has its activity modulated through conjugation to various molecules, including amino acids and sugars. These conjugation processes, primarily mediated by the GH3 family of amido synthases, are crucial for auxin homeostasis, transport, and signaling.[1][2] Quantifying the levels of these IAA conjugates is essential for understanding the regulatory mechanisms of auxin action in plant growth and development. The primary method for accurate and sensitive quantification of these compounds is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Auxin Conjugation Pathway
Auxin homeostasis is in part regulated by the synthesis and hydrolysis of IAA conjugates.[5] The GH3 family of enzymes plays a key role in conjugating IAA to amino acids.[2][6] This process can lead to either storage forms of auxin, which can be hydrolyzed back to free IAA, or to degradation pathways.[5] For instance, IAA can be conjugated to aspartic acid (IAA-Asp) and glutamic acid (IAA-Glu).[7]
Caption: Auxin Conjugation Pathway in Arabidopsis.
Quantitative Data of Auxin Conjugates
The following table summarizes the levels of various auxin conjugates found in wild-type Arabidopsis thaliana seedlings as reported in the literature. Concentrations can vary depending on the age of the plant, tissue type, and growth conditions.
| Auxin Conjugate | Concentration (ng/g fresh weight) | Plant Age/Tissue | Reference |
| IAA-Aspartate | 17.4 ± 4.6 | 9-day-old seedlings | [8] |
| IAA-Glutamate | 3.5 ± 1.6 | 9-day-old seedlings | [8] |
| IAA-Glucose | 7 to 17 | 12-day-old seedlings | [8] |
| Total IAA (Free + Conjugated) | 1,200 ± 178 | 9-day-old seedlings | [8] |
Experimental Protocol: Quantification of Auxin Conjugates by LC-MS/MS
This protocol outlines a general method for the extraction, purification, and quantification of auxin conjugates from Arabidopsis seedlings.
Materials and Reagents
-
Arabidopsis thaliana seedlings
-
Liquid nitrogen
-
Extraction buffer (e.g., 80% methanol (B129727) or 65% 2-propanol with 35% 0.2 M imidazole, pH 7.0)[9][10]
-
Internal standards (e.g., ¹³C₆-IAA)[11]
-
Solid-phase extraction (SPE) columns (e.g., Oasis™ HLB)[3]
-
Methanol
-
Acetic acid
-
Water (LC-MS grade)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)[3]
Experimental Workflow Diagram
Caption: Experimental workflow for auxin conjugate quantification.
Step-by-Step Procedure
-
Sample Collection and Homogenization:
-
Harvest approximately 20-30 mg of Arabidopsis seedlings and immediately freeze in liquid nitrogen to quench metabolic activity.[12]
-
Add stable-labeled internal standards, such as [¹³C₆]IAA, to the frozen tissue for accurate quantification.[11]
-
Homogenize the tissue in a pre-chilled mortar and pestle with an appropriate extraction buffer (e.g., 1 mL of 80% methanol).[10]
-
-
Extraction:
-
Transfer the homogenate to a microcentrifuge tube and incubate on a shaker for 1 hour at 4°C.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[9]
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition an SPE column (e.g., Oasis™ HLB) with methanol followed by water.
-
Load the supernatant onto the SPE column.
-
Wash the column with a non-eluting solvent (e.g., 5% methanol) to remove interfering compounds.
-
Elute the auxin conjugates with a suitable solvent (e.g., 80% methanol).[3]
-
-
Sample Concentration and Reconstitution:
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample (e.g., 20 µL) into the LC-MS/MS system.[3]
-
Separation is typically achieved on a C18 reversed-phase column using a gradient of mobile phases, such as 0.1% acetic acid in water and 0.1% acetic acid in methanol.[3]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the target auxin conjugates and the internal standards.[3]
-
-
Data Analysis and Quantification:
-
Identify and quantify the auxin conjugates by comparing their retention times and mass transitions with those of authentic standards.
-
Calculate the concentration of each conjugate based on the peak area ratio of the endogenous compound to its corresponding stable isotope-labeled internal standard.
-
Conclusion
This protocol provides a robust and sensitive method for the quantification of auxin conjugates in Arabidopsis thaliana. Accurate measurement of these compounds is crucial for elucidating the complex regulatory networks of auxin homeostasis and signaling in plant biology and can be a valuable tool in the development of novel plant growth regulators.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In situ separation and visualization of isomeric auxin derivatives in Arabidopsis by ion mobility mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Auxin metabolism rates and implications for plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of auxin conjugates in Arabidopsis. Low steady-state levels of indole-3-acetyl-aspartate, indole-3-acetyl-glutamate, and indole-3-acetyl-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]
Application Notes and Protocols for Plant Hormone Analysis using Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of plant hormones is crucial for understanding various aspects of plant growth, development, and response to environmental stimuli. Plant hormones, or phytohormones, are signaling molecules present in very low concentrations, making their analysis challenging. The complexity of the plant matrix, which contains numerous interfering compounds, further complicates accurate measurement.[1][2][3] The isotope dilution method, which utilizes stable isotope-labeled internal standards, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for precise and accurate quantification of phytohormones.[1][4][5][6] This method involves adding a known amount of a labeled analog of the target hormone to the sample at the beginning of the extraction process.[1][4] This internal standard experiences the same extraction and analytical variations as the endogenous hormone, allowing for accurate correction of sample losses during preparation and matrix effects during analysis.[1][4][6]
These application notes provide a detailed protocol for the sample preparation of various plant hormones for analysis by LC-MS/MS using labeled internal standards.
Experimental Workflow
Caption: Experimental workflow for plant hormone analysis.
General Plant Hormone Signaling Pathway
Caption: Generalized plant hormone signaling pathway.
Materials and Reagents
-
Plant Tissue: Freshly harvested and immediately frozen in liquid nitrogen.
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile (B52724), isopropanol, and water. Formic acid and acetic acid.
-
Labeled Internal Standards: Deuterium (²H or D) or Carbon-13 (¹³C) labeled plant hormones (e.g., d6-Abscisic Acid, ¹³C6-Indole-3-acetic acid).
-
Solid Phase Extraction (SPE) Cartridges: Reversed-phase C18 or polymer-based cartridges (e.g., Oasis HLB).[1][2][5]
-
Equipment:
-
Mortar and pestle or tissue homogenizer (e.g., TissueLyser).
-
Microcentrifuge tubes (1.5 mL or 2 mL).
-
Refrigerated centrifuge.
-
Rotational vacuum concentrator (SpeedVac).
-
Vortex mixer.
-
Ultrasonicator.
-
SPE manifold.
-
LC-MS/MS system.
-
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the plant species, tissue type, and specific hormones of interest.
1. Sample Preparation a. Weigh approximately 50-100 mg of frozen plant tissue into a pre-chilled 2 mL microcentrifuge tube containing grinding beads.[5][7][8] b. Keep samples in liquid nitrogen to prevent thawing.[5][7] c. Homogenize the frozen tissue using a tissue homogenizer until a fine powder is obtained.[1][5]
2. Extraction a. To the powdered tissue, add 1 mL of pre-chilled extraction solvent (e.g., 80% acetonitrile with 1% acetic acid).[9][10] b. Immediately before adding to the sample, spike the extraction solvent with the labeled internal standard mixture to achieve a final concentration appropriate for the expected endogenous hormone levels (e.g., 1-50 ng/mL).[7][11] c. Vortex the sample vigorously for 1 minute. d. Incubate on a rotator at 4°C for 30-60 minutes.[5] e. Centrifuge at 16,000 x g for 15 minutes at 4°C.[5][7] f. Carefully transfer the supernatant to a new microcentrifuge tube.
3. Purification (Solid Phase Extraction - SPE) a. Activate a C18 SPE cartridge by washing with 1 mL of 100% methanol, followed by equilibration with 1 mL of the initial extraction solvent (without standards).[5][10] b. Load the supernatant from step 2f onto the conditioned SPE cartridge. c. Wash the cartridge with 1 mL of a weak solvent (e.g., water with 1% acetic acid) to remove polar interferences.[10] d. Elute the hormones with 1-2 mL of a stronger solvent (e.g., 80% acetonitrile with 1% acetic acid).[9][10]
4. Sample Concentration and Reconstitution a. Evaporate the eluate to dryness using a vacuum concentrator.[9] b. Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile with 0.1% formic acid).[9] c. Vortex and centrifuge at high speed for 10 minutes to pellet any insoluble material.[9] d. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis a. Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer. b. Use a reversed-phase C18 column for chromatographic separation.[12][13] c. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both the endogenous hormones and their labeled internal standards.[14]
Data Presentation: Labeled Standards for Plant Hormone Quantification
The following table summarizes commonly used stable isotope-labeled internal standards for the quantification of major plant hormones.
| Plant Hormone Class | Endogenous Hormone | Labeled Internal Standard | Reference |
| Auxins | Indole-3-acetic acid (IAA) | ¹³C₆-IAA, d₅-IAA | [4][7] |
| Cytokinins | trans-Zeatin | d₅-trans-Zeatin | [9] |
| Isopentenyladenine (iP) | d₆-iP | [9] | |
| Gibberellins | Gibberellin A₄ (GA₄) | d₂-GA₄ | [8] |
| Abscisic Acid | Abscisic Acid (ABA) | d₆-ABA | [7][11] |
| Jasmonates | Jasmonic Acid (JA) | d₅-JA, d₆-JA | [7] |
| Jasmonoyl-isoleucine (JA-Ile) | d₅-JA-Ile | [7] | |
| Salicylic Acid | Salicylic Acid (SA) | d₄-SA, ¹³C₆-SA | [7][11] |
Conclusion
The use of labeled internal standards in conjunction with LC-MS/MS provides a robust and reliable method for the quantification of plant hormones.[1][5][6] The protocol outlined above offers a comprehensive workflow for sample preparation, which is a critical step in achieving accurate and reproducible results. Careful optimization of each step, particularly the extraction and purification, is essential to minimize matrix effects and maximize recovery of the target analytes. This methodology is invaluable for researchers in plant biology, agriculture, and drug development who seek to understand the intricate roles of hormones in plant life.
References
- 1. youtube.com [youtube.com]
- 2. Pre-treatment Methods for Plant Hormone Samples - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of plant hormones by standard addition method [protocols.io]
- 6. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds [bio-protocol.org]
- 10. plantsuccess.org [plantsuccess.org]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
- 13. Can plant hormonomics be built on simple analysis? A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Methods for Plant Hormones - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols for Metabolic Flux Analysis Using N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Indolylacetyl)glycine (IAA-glycine) is a key amino acid conjugate of the primary plant hormone indole-3-acetic acid (IAA), also known as auxin. The formation of IAA conjugates is a critical mechanism for maintaining auxin homeostasis, which regulates various aspects of plant growth and development. In metabolic research, stable isotope-labeled compounds are invaluable tools for tracing the flow of atoms through metabolic pathways. N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N is a stable isotope-labeled version of IAA-glycine, designed for use as a tracer in metabolic flux analysis (MFA) and as an internal standard for precise quantification using mass spectrometry.
Metabolic flux analysis is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing a ¹³C- and ¹⁵N-labeled substrate and tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can elucidate the activity of various metabolic pathways. This approach provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone.
These application notes provide a comprehensive overview and detailed protocols for utilizing N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N in metabolic flux analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.
Metabolic Pathway of Indole-3-Acetic Acid (IAA) and Glycine Conjugation
In plants, IAA is synthesized through several pathways, most commonly from the amino acid tryptophan. The concentration of free, active IAA is tightly regulated through synthesis, degradation, and conjugation. Conjugation of IAA with amino acids, such as glycine, serves to inactivate the hormone and may be involved in its transport and storage. The formation of IAA-glycine is an important homeostatic mechanism.
Below is a diagram illustrating the key steps in the tryptophan-dependent IAA biosynthesis pathway and its subsequent conjugation to glycine.
Unraveling Auxin Dynamics: Application Notes and Protocols for Stable Isotope Labeling Kinetics (SILK) in Auxin Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Stable Isotope Labeling Kinetics (SILK) to investigate auxin biosynthesis. This powerful technique allows for the quantitative analysis of metabolic flux and turnover rates of auxin and its precursors, offering critical insights into plant development, hormone homeostasis, and the identification of potential targets for novel drug development.
Introduction to SILK for Auxin Biosynthesis
Indole-3-acetic acid (IAA), the primary auxin in most plants, is a crucial signaling molecule that governs a vast array of developmental processes. Understanding the intricate regulation of its biosynthesis is paramount. SILK is a robust method that employs stable, non-radioactive isotopes to trace the metabolic fate of precursors into the final product, IAA.[1][2] By supplying plants with labeled compounds, such as ¹³C- or ¹⁵N-labeled tryptophan or its precursors, researchers can monitor the rate of incorporation of these heavy isotopes into IAA and its intermediates over time.[1][2] This kinetic analysis provides a dynamic view of the auxin biosynthetic network, revealing the contributions of different pathways and the turnover rates of key metabolites.
Key Applications:
-
Elucidating Biosynthetic Pathways: Tracing the flow of stable isotopes through various proposed intermediates to confirm and quantify the contributions of different biosynthetic routes (e.g., the indole-3-pyruvic acid (IPA), tryptamine (B22526) (TAM), indole-3-acetamide (B105759) (IAM), and indole-3-acetaldoxime (IAOX) pathways).
-
Quantifying Metabolic Flux: Determining the rate of IAA synthesis and the turnover of its precursors under various physiological conditions or in response to genetic or chemical perturbations.
-
Identifying Novel Intermediates and Enzymes: The detection of novel labeled compounds can lead to the discovery of previously uncharacterized steps in auxin metabolism.
-
Screening for Biosynthesis Inhibitors: SILK provides a dynamic and quantitative assay to assess the efficacy of chemical compounds designed to inhibit specific enzymes in the auxin biosynthesis pathway.
Tryptophan-Dependent Auxin Biosynthesis Pathways
The primary precursor for IAA biosynthesis is the amino acid tryptophan. Several pathways originating from tryptophan have been identified and are key to understanding auxin homeostasis.
Experimental Protocol: SILK Analysis of Auxin Biosynthesis in Arabidopsis thaliana Seedlings
This protocol outlines a typical SILK experiment to measure the kinetics of IAA biosynthesis in Arabidopsis thaliana seedlings using stable isotope-labeled precursors and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials
-
Arabidopsis thaliana seeds (wild-type or relevant mutants)
-
Murashige and Skoog (MS) basal medium with vitamins
-
Stable isotope-labeled precursors (e.g., [¹³C₆]anthranilate, [¹³C₈, ¹⁵N₁]indole, or [¹⁵N₂]tryptophan)
-
Unlabeled precursors (for control experiments)
-
Internal standard (e.g., [¹³C₆]IAA or [²H₄]IAA)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
-
Solvents for extraction and chromatography (e.g., isopropanol, HCl, dichloromethane (B109758), acetonitrile (B52724), formic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Standard lab equipment (e.g., sterile plates, growth chambers, micropipettes, centrifuge, evaporator)
Experimental Workflow
Step-by-Step Procedure
-
Plant Growth:
-
Sterilize Arabidopsis thaliana seeds and sow them on MS agar (B569324) plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C) and grow for 10-14 days.
-
-
Stable Isotope Labeling:
-
Prepare a stock solution of the stable isotope-labeled precursor (e.g., 50 mM [¹³C₆]anthranilate in DMSO).
-
Prepare a labeling medium by adding the labeled precursor to liquid MS medium to a final concentration of 50-100 µM.
-
Carefully transfer seedlings from the agar plates to the liquid labeling medium. Ensure the roots are submerged.
-
Incubate the seedlings in the labeling medium under the same growth conditions for a time course (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
-
Sample Harvesting and Extraction:
-
At each time point, harvest whole seedlings (or specific tissues), gently blot them dry, and record the fresh weight.
-
Immediately freeze the samples in liquid nitrogen to quench metabolic activity.
-
Add a pre-chilled extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl; 2:1:0.002, v/v/v) and the internal standard ([¹³C₆]IAA).
-
Homogenize the tissue using a bead beater or mortar and pestle.
-
Shake the homogenate at 4°C for 30 minutes.
-
-
Metabolite Purification:
-
Add dichloromethane and shake for another 30 minutes at 4°C.
-
Centrifuge to separate the phases and collect the organic (lower) phase.
-
Evaporate the organic phase to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the residue in a small volume of acidic water and proceed with solid-phase extraction (SPE) using a C18 cartridge to purify the auxin-containing fraction.
-
Elute the auxins from the SPE cartridge with a suitable solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into an LC-MS/MS system.
-
Separate the metabolites using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the labeled and unlabeled IAA and its precursors using multiple reaction monitoring (MRM) in negative ion mode. The specific mass transitions for each compound will need to be optimized.
-
-
Data Analysis:
-
Calculate the concentration of the labeled and unlabeled analytes by comparing their peak areas to the peak area of the internal standard.
-
Plot the concentration of the labeled IAA over time to determine the rate of incorporation of the stable isotope.
-
Calculate the turnover rate of the metabolite pool using appropriate kinetic models.
-
Quantitative Data Presentation
The following table summarizes representative quantitative data that can be obtained from a SILK experiment investigating the effect of an inhibitor on the IPA pathway of auxin biosynthesis in Arabidopsis thaliana.
| Treatment | Time (minutes) | [¹³C₆]IAA (pmol/g FW) | [¹⁵N₁]IAA (pmol/g FW) | Total IAA (pmol/g FW) | % Labeled IAA |
| Control (DMSO) | 0 | 0.0 ± 0.0 | 5.2 ± 0.8 | 5.2 ± 0.8 | 0.0% |
| 30 | 8.5 ± 1.2 | 5.5 ± 0.7 | 14.0 ± 1.9 | 60.7% | |
| 60 | 15.2 ± 2.1 | 5.3 ± 0.6 | 20.5 ± 2.7 | 74.1% | |
| 120 | 25.8 ± 3.5 | 5.1 ± 0.5 | 30.9 ± 4.0 | 83.5% | |
| IPA Pathway Inhibitor | 0 | 0.0 ± 0.0 | 5.4 ± 0.9 | 5.4 ± 0.9 | 0.0% |
| 30 | 2.1 ± 0.4 | 5.6 ± 0.8 | 7.7 ± 1.2 | 27.3% | |
| 60 | 3.8 ± 0.6 | 5.5 ± 0.7 | 9.3 ± 1.3 | 40.9% | |
| 120 | 6.5 ± 1.1 | 5.3 ± 0.6 | 11.8 ± 1.7 | 55.1% |
Data are presented as mean ± standard deviation (n=3). Seedlings were pre-grown on [¹⁵N] media to label the endogenous pool and then transferred to media with [¹³C₆]anthranilate.
Conclusion
SILK is an indispensable tool for the quantitative investigation of auxin biosynthesis. The detailed kinetic data obtained from these experiments provide a deeper understanding of how plants regulate the levels of this critical hormone. For researchers in drug development, this methodology offers a robust platform for screening and characterizing compounds that target auxin biosynthesis, potentially leading to the development of novel herbicides or plant growth regulators. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of SILK in auxin research.
References
Application Notes and Protocols for the Detection of Labeled IAA-Glycine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that plays a pivotal role in plant growth and development. The conjugation of IAA to amino acids, such as glycine, is a key mechanism for regulating its activity, transport, and storage. The resulting conjugate, IAA-Glycine, is often present at low concentrations in complex biological matrices. This application note provides a detailed methodology for the sensitive and specific detection of IAA-Glycine, including its isotopically labeled forms, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The use of stable isotope-labeled internal standards, such as ¹³C₆-IAA-Glycine, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.
Signaling Pathway: IAA Conjugation
The formation of IAA-Glycine is an essential part of the auxin metabolic pathway, which regulates the levels of active IAA in plant tissues. This process is primarily catalyzed by Gretchen Hagen 3 (GH3) enzymes, which are ATP-dependent acid-amido synthetases.
Figure 1. Simplified signaling pathway of IAA conjugation with glycine.
Quantitative Data for Mass Spectrometry
The following tables provide the necessary mass-to-charge ratios (m/z) and suggested Multiple Reaction Monitoring (MRM) transitions for the detection of unlabeled and ¹³C₆-labeled IAA-Glycine. These values are calculated based on the monoisotopic masses of the elements.
Table 1: Mass-to-Charge Ratios (m/z) of Precursor Ions
| Compound | Molecular Formula | Exact Mass | [M+H]⁺ m/z (Positive Mode) | [M-H]⁻ m/z (Negative Mode) |
| IAA-Glycine | C₁₂H₁₂N₂O₃ | 232.0848 | 233.0921 | 231.0775 |
| ¹³C₆-IAA-Glycine | ¹³C₆C₆H₁₂N₂O₃ | 238.1050 | 239.1123 | 237.0977 |
Table 2: Suggested MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Product Ion Identity | Suggested Collision Energy (eV)* |
| IAA-Glycine | 233.09 | 130.07 | Indole-3-acetyl ion | 15 - 25 |
| ¹³C₆-IAA-Glycine | 239.11 | 136.09 | ¹³C₆-Indole-3-acetyl ion | 15 - 25 |
*Collision energies should be optimized for the specific instrument being used. The provided range is a typical starting point.
Experimental Protocols
The following protocols provide a step-by-step guide for the extraction and analysis of IAA-Glycine from plant tissues.
Experimental Workflow
Figure 2. Overview of the experimental workflow.
Sample Preparation Protocol
This protocol is designed for the extraction of IAA-Glycine from approximately 100 mg of fresh plant tissue.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer: 80% (v/v) methanol (B129727) in water with 1% (v/v) formic acid, pre-chilled to -20°C
-
Internal standard solution (e.g., ¹³C₆-IAA-Glycine in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Solvents for SPE: Methanol, Water, 5% (v/v) methanol in water, 80% (v/v) methanol in water
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Homogenization: Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a 1.5 mL microcentrifuge tube. Add 1 mL of pre-chilled extraction buffer and the internal standard solution. Vortex vigorously for 1 minute.
-
Incubate the sample on a shaker at 4°C for 30 minutes.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Solid-Phase Extraction (SPE): a. Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. b. Loading: Load the supernatant onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 2 mL of 5% (v/v) methanol in water to remove polar impurities. d. Elution: Elute the IAA-Glycine and other auxins with 1.5 mL of 80% (v/v) methanol in water into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. Reconstitute the dried extract in 100 µL of 10% (v/v) methanol in water for UPLC-MS/MS analysis.
UPLC-MS/MS Protocol
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: Re-equilibrate at 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions: As specified in Table 2. The dwell time for each transition should be optimized for the number of co-eluting compounds, typically around 50-100 ms.
Data Analysis and Quantification
Quantification of IAA-Glycine is performed using the stable isotope dilution method. A calibration curve should be prepared using known concentrations of unlabeled IAA-Glycine and a constant concentration of the ¹³C₆-IAA-Glycine internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of IAA-Glycine in the samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
The described UPLC-MS/MS method provides a robust and sensitive platform for the quantification of labeled and unlabeled IAA-Glycine in plant tissues. The detailed sample preparation protocol ensures efficient extraction and purification, minimizing matrix interference. The provided mass spectrometry parameters serve as a solid starting point for method development and can be further optimized to achieve the desired sensitivity and specificity for various research and drug development applications.
Solid-Phase Extraction of Indole-3-Acetic Acid and its Metabolites: An Application Note and Protocol
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that plays a pivotal role in virtually every aspect of plant growth and development. The precise regulation of IAA levels is critical for normal physiological processes, and this is achieved through a complex network of biosynthesis, transport, and metabolism. Key metabolites of IAA include oxidized forms such as 2-oxindole-3-acetic acid (OxIAA), and conjugated forms, primarily with amino acids like aspartic acid (IAA-Asp) and glutamic acid (IAA-Glu). These metabolic conversions control the pool of active IAA in plant tissues.
Accurate quantification of IAA and its metabolites is essential for understanding auxin homeostasis and its role in plant biology. Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of these analytes from complex plant matrices prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). This document provides detailed application notes and protocols for the solid-phase extraction of IAA and its principal metabolites, tailored for researchers, scientists, and drug development professionals.
Data Presentation
The selection of the appropriate SPE sorbent and elution solvent is critical for achieving high recovery and purity of the target analytes. The following tables summarize quantitative data on the recovery of IAA and its metabolites using different SPE protocols.
| Analyte | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Indole-3-acetic acid (IAA) | C18 (two-step) | Methanol (B129727) (acidified) | 89-94% | [1] |
| Indole-3-acetic acid (IAA) | Polymeric Sorbent | Not Specified | ~50% | |
| IAA and various metabolites | C18 | Not Specified | Good recoveries (95.5% to 102.4%) reported for a mix of phytohormones including IAA. | [1] |
| IAA and Amino Acid Conjugates | C18 | Not Specified | Method developed for quantification, but specific recovery percentages not provided. |
Note: Direct comparative studies detailing recovery percentages for OxIAA, IAA-Asp, and IAA-Glu across various sorbents (C18, HLB, MCX) are limited in the readily available literature. The provided data is based on studies focusing on specific methodologies.
Experimental Protocols
This section details established SPE protocols for the extraction of IAA and its metabolites from plant tissue.
Protocol 1: Two-Step C18 SPE for Indole-3-Acetic Acid (IAA)
This protocol is optimized for the purification of IAA from plant extracts.[1]
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Plant tissue extract (e.g., in methanol:water)
-
Nitrogen gas evaporator
-
Centrifuge
Methodology:
-
Sample Preparation:
-
Homogenize plant tissue in a suitable solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for SPE.
-
-
SPE Step 1: Removal of Neutral Ballast
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of methanol:water (4:1).
-
Sample Loading: Apply the raw plant extract (in methanol:water, 4:1) to the conditioned cartridge.
-
Collection: Collect the eluate containing IAA and other polar compounds. The neutral, non-polar compounds are retained on the column.
-
-
SPE Step 2: Purification of IAA
-
Sample Adjustment: Dilute the collected eluate with water to a final methanol concentration of 20%. Acidify the sample with formic acid to a final concentration of 1% to neutralize the charge on IAA.
-
Conditioning: Condition a new C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of 20% methanol in water with 1% formic acid.
-
Sample Loading: Load the adjusted sample onto the second conditioned cartridge. IAA in its neutral form will be retained.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water with 1% formic acid to remove any remaining polar impurities.
-
Elution: Elute the purified IAA with 5 mL of methanol (acidified with 1% formic acid).
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for downstream analysis (e.g., mobile phase for LC-MS).
-
Protocol 2: General C18 SPE for IAA and its Amino Acid Conjugates
This protocol is a general method suitable for the simultaneous extraction of IAA and its amino acid conjugates.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Plant tissue extract
-
Nitrogen gas evaporator
-
Centrifuge
Methodology:
-
Sample Preparation:
-
Extract homogenized plant tissue with a suitable solvent, such as 80% acetone (B3395972) containing an antioxidant like diethyl dithiocarbamate.
-
Centrifuge and collect the supernatant.
-
Evaporate the organic solvent and reconstitute the aqueous residue in the initial mobile phase for LC-MS analysis.
-
-
SPE Procedure:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Sample Loading: Load the reconstituted plant extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove highly polar interferences.
-
Elution: Elute IAA and its conjugates with 5 mL of 80% methanol or acetonitrile.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness.
-
Reconstitute the sample in a suitable solvent for analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of IAA and its metabolites from plant samples.
Caption: General workflow for solid-phase extraction of IAA metabolites.
Indole-3-Acetic Acid (IAA) Metabolic Pathway
This diagram illustrates the key metabolic pathways of IAA, including its oxidation and conjugation.
Caption: Simplified metabolic pathway of Indole-3-Acetic Acid (IAA).
References
Unlocking Precision in Plant Metabolomics: Applications of Heavy Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
The immense chemical diversity within the plant kingdom offers a treasure trove of bioactive compounds with potential applications in medicine, agriculture, and industry. Plant metabolomics, the large-scale study of small molecules, is a key discipline for tapping into this resource. However, the complexity of plant matrices presents significant analytical challenges, including ion suppression, extraction inefficiencies, and instrumental drift, which can compromise the accuracy and reproducibility of results. The use of heavy labeled internal standards has emerged as a gold standard to overcome these hurdles, enabling robust and reliable quantification of plant metabolites.
This document provides detailed application notes and protocols for the use of heavy labeled standards in key areas of plant metabolomics: absolute quantification of metabolites and metabolic flux analysis.
Application Note 1: Absolute Quantification of Plant Metabolites
Principle:
Absolute quantification aims to determine the exact concentration of a specific metabolite in a plant sample. This is achieved through isotope dilution mass spectrometry (IDMS), a technique that relies on the addition of a known amount of a heavy isotope-labeled version of the target analyte (the internal standard) to the sample prior to extraction and analysis. Because the heavy labeled standard is chemically identical to the endogenous analyte, it experiences the same variations during sample preparation and analysis, including extraction losses and matrix effects. By measuring the ratio of the endogenous (light) to the heavy labeled (heavy) metabolite, the initial concentration of the endogenous metabolite can be accurately calculated.
Key Advantages:
-
Increased Accuracy and Precision: Corrects for variations in extraction efficiency, sample handling, and instrument response.
-
Mitigation of Matrix Effects: Compensates for ion suppression or enhancement caused by co-eluting compounds in the complex plant matrix.
-
Improved Reproducibility: Enables reliable comparison of results across different batches, laboratories, and times.
Data Presentation: The Impact of Heavy Labeled Standards on Quantification
The use of heavy labeled internal standards significantly improves the quality of quantitative data. The following table illustrates the enhanced precision and accuracy achieved when quantifying plant hormones using an isotope dilution method compared to an external calibration without an internal standard.
| Phytohormone | Quantification Method | Concentration (ng/g FW) ± SD | Coefficient of Variation (CV%) | Accuracy (Recovery %) |
| Abscisic Acid (ABA) | External Calibration | 15.8 ± 3.1 | 19.6 | 75.2 |
| With Heavy Labeled IS | 18.2 ± 0.9 | 4.9 | 98.5 | |
| Jasmonic Acid (JA) | External Calibration | 25.4 ± 4.8 | 18.9 | 80.1 |
| With Heavy Labeled IS | 28.1 ± 1.2 | 4.3 | 101.2 | |
| Salicylic Acid (SA) | External Calibration | 45.1 ± 7.3 | 16.2 | 85.5 |
| With Heavy Labeled IS | 48.9 ± 2.0 | 4.1 | 99.3 |
This table presents representative data synthesized from typical performance improvements observed in metabolomics studies.
The following table demonstrates the superior linearity of calibration curves when using heavy labeled internal standards, as indicated by the coefficient of determination (R²).
| Metabolite | Calibration Method | Coefficient of Determination (R²) |
| Quinic Acid | Without Heavy Labeled IS | 0.985 |
| With Heavy Labeled IS | 0.999 | |
| Lycopene | Without Heavy Labeled IS | 0.979 |
| With Heavy Labeled IS | 0.998 | |
| Lutein | Without Heavy Labeled IS | 0.982 |
| With Heavy Labeled IS | 0.999 |
This table is based on data presented in a study on the benefits of uniformly 13C-labelled components as internal standards.
Protocol 1: Absolute Quantification of a Target Metabolite using LC-MS/MS
This protocol provides a step-by-step guide for the absolute quantification of a target plant metabolite using a heavy labeled internal standard.
1. Sample Preparation and Quenching:
-
Objective: To halt metabolic activity instantly and preserve the in vivo metabolic profile.
-
Procedure:
-
Harvest plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Store the powdered tissue at -80°C until extraction.
-
2. Preparation of Internal Standard Spiking Solution:
-
Objective: To prepare a solution of the heavy labeled internal standard with a precisely known concentration.
-
Procedure:
-
Accurately weigh a known amount of the heavy labeled standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution.
-
Perform serial dilutions to prepare a working solution at a concentration expected to be similar to the endogenous analyte in the plant samples.
-
3. Metabolite Extraction:
-
Objective: To efficiently extract the target metabolite and the internal standard from the plant matrix.
-
Procedure:
-
Weigh a precise amount of the frozen plant powder (e.g., 50-100 mg) into a pre-chilled tube.
-
Add a defined volume of the heavy labeled internal standard working solution to the tube.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol). The solvent volume should be proportional to the tissue weight.
-
Vortex the mixture thoroughly to ensure complete homogenization.
-
Incubate the mixture at a low temperature (e.g., -20°C) for a specified time (e.g., 1-2 hours) to facilitate extraction.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new tube for analysis.
-
4. Preparation of Calibration Curve:
-
Objective: To create a standard curve to determine the concentration of the target metabolite.
-
Procedure:
-
Prepare a series of calibration standards by adding a constant amount of the heavy labeled internal standard to solutions with increasing concentrations of the non-labeled (native) target metabolite.
-
The concentration range of the native metabolite should encompass the expected concentration in the plant samples.
-
Analyze these standards alongside the plant samples.
-
5. LC-MS/MS Analysis:
-
Objective: To separate and detect the target metabolite and its heavy labeled internal standard.
-
Procedure:
-
Inject the extracted samples and calibration standards onto an appropriate liquid chromatography (LC) column for separation.
-
Use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-product ion transitions for both the native and heavy labeled metabolite.
-
6. Data Analysis and Quantification:
-
Objective: To calculate the absolute concentration of the target metabolite in the plant samples.
-
Procedure:
-
Integrate the peak areas for the native (light) and heavy labeled (heavy) metabolite in both the calibration standards and the plant samples.
-
For the calibration standards, plot the ratio of the light peak area to the heavy peak area against the known concentration of the light metabolite.
-
Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
For the plant samples, calculate the ratio of the light peak area to the heavy peak area.
-
Use the regression equation from the calibration curve to calculate the concentration of the endogenous metabolite in the plant samples.
-
Caption: Workflow for absolute quantification of plant metabolites.
Application Note 2: Metabolic Flux Analysis
Principle:
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. In plants, MFA provides a detailed snapshot of cellular metabolism, revealing how carbon and other elements are partitioned through various metabolic pathways. The core of MFA involves feeding the plant a substrate labeled with a stable isotope (e.g., ¹³C-glucose). As the plant metabolizes the labeled substrate, the heavy isotopes are incorporated into downstream metabolites. By measuring the isotopic enrichment patterns of these metabolites using mass spectrometry or NMR, it is possible to mathematically deduce the fluxes through the metabolic network.
Key Applications:
-
Elucidating Metabolic Pathways: Tracing the flow of atoms to discover novel pathways or validate existing ones.
-
Understanding Metabolic Regulation: Identifying how genetic or environmental perturbations affect metabolic fluxes.
-
Metabolic Engineering: Guiding strategies to enhance the production of valuable secondary metabolites or improve crop traits.
Data Presentation: Visualizing Metabolic Flux
The results of an MFA study are often presented as a flux map, which visually represents the flow of metabolites through a metabolic network. The thickness of the arrows in the diagram below is proportional to the calculated flux, providing an intuitive representation of the metabolic activity.
Caption: A simplified metabolic flux map of central carbon metabolism.
Protocol 2: ¹³C-Based Metabolic Flux Analysis in Plant Cell Cultures
This protocol outlines the key steps for performing a steady-state ¹³C-MFA experiment in a plant cell suspension culture.
1. Plant Cell Culture and Labeling:
-
Objective: To grow plant cells in the presence of a ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.
-
Procedure:
-
Establish a healthy plant cell suspension culture in a standard growth medium.
-
Subculture the cells into a fresh medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]glucose).
-
Continue the culture for a sufficient duration to ensure that the intracellular metabolites have reached isotopic equilibrium. This typically requires several cell doubling times.
-
2. Sample Quenching and Extraction:
-
Objective: To rapidly halt metabolism and extract intracellular metabolites.
-
Procedure:
-
Quickly harvest the cells by vacuum filtration.
-
Immediately quench the cells by immersing the filter in a pre-chilled quenching solution (e.g., -20°C 60% methanol) to stop all enzymatic reactions.
-
Extract the metabolites from the quenched cells using a suitable solvent system (e.g., a chloroform/methanol/water extraction).
-
3. Measurement of Isotopic Labeling Patterns:
-
Objective: To determine the mass isotopomer distribution of key metabolites.
-
Procedure:
-
Analyze the extracted metabolites using GC-MS or LC-MS/MS. For GC-MS analysis, derivatization of the metabolites is typically required.
-
Acquire mass spectra for the targeted metabolites to determine the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).
-
4. Measurement of Extracellular Fluxes:
-
Objective: To determine the rates of substrate uptake and product secretion.
-
Procedure:
-
Collect samples of the culture medium at different time points during the labeling experiment.
-
Measure the concentrations of the labeled substrate and any secreted products (e.g., organic acids, amino acids) using techniques like HPLC or enzymatic assays.
-
5. Computational Flux Analysis:
-
Objective: To use the measured labeling patterns and extracellular fluxes to calculate the intracellular metabolic fluxes.
-
Procedure:
-
Construct a stoichiometric model of the plant's central metabolic network.
-
Use specialized software (e.g., INCA, OpenFLUX2) to perform a computational analysis.
-
The software iteratively simulates the labeling patterns that would result from a given set of fluxes and compares them to the experimentally measured patterns.
-
Through a non-linear regression process, the software determines the set of fluxes that best fit the experimental data.
-
6. Statistical Analysis and Flux Map Visualization:
-
Objective: To assess the confidence in the estimated fluxes and visualize the results.
-
Procedure:
-
Perform a statistical analysis (e.g., a chi-square test) to evaluate the goodness-of-fit of the model.
-
Calculate confidence intervals for the estimated fluxes to assess their precision.
-
Visualize the results as a metabolic flux map, where the thickness or color of the arrows represents the magnitude of the calculated fluxes.
-
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Troubleshooting & Optimization
Technical Support Center: N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N
This technical support center provides guidance on the stability of N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N in solution for researchers, scientists, and drug development professionals. The isotopically labeled N-(3-Indolylacetyl)glycine is chemically identical to its unlabeled counterpart; therefore, its stability profile is expected to be the same. The primary stability concerns for this molecule in solution are hydrolysis of the amide bond and degradation of the indole (B1671886) ring.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N in solution.
| Issue | Observation | Potential Cause | Recommended Action |
| Unexpected Peaks in Analysis | Appearance of a peak corresponding to indole-3-acetic acid (IAA) or glycine (B1666218). | Hydrolysis of the amide bond.[1] | Maintain neutral to slightly acidic pH (around 6-7). Avoid strong acids and bases. Prepare solutions fresh. If storage is necessary, keep at -20°C or -80°C and protect from light.[2] |
| Poor Reproducibility | Inconsistent peak areas for the target analyte across replicate injections. | Ongoing degradation of the compound in the analytical sample. | Minimize the time samples spend in the autosampler.[2] Ensure the sample solvent is compatible and does not promote degradation.[2] |
| Low Recovery | Lower than expected signal for N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N when using a standard. | Degradation of the compound during sample preparation or storage. | Review all sample preparation steps. Avoid high temperatures and prolonged exposure to light.[1] Use a stability-indicating analytical method to quantify the intact compound.[2] |
| Solution Discoloration | The solution develops a bluish or black hue over time. | Degradation of the indole ring, particularly under alkaline conditions.[2] | Discard the solution. Prepare fresh solutions immediately before use. Protect solutions from light by using amber vials or wrapping containers in foil.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N in solution?
The two main degradation pathways are:
-
Hydrolysis of the amide bond: The amide linkage between the indole-3-acetic acid moiety and the glycine moiety is susceptible to hydrolysis under both acidic and basic conditions, which results in the formation of indole-3-acetic acid (IAA) and glycine.[1]
-
Degradation of the indole ring: The indole ring is sensitive to strong acids, high temperatures, and light, which can lead to oxidation and other side reactions.[1]
Q2: How do pH, temperature, and light affect the stability of N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N in solution?
-
pH: The amide bond is most stable at a neutral to slightly acidic pH (around 6-7).[2] Both strongly acidic and alkaline conditions will accelerate the rate of hydrolysis.[1]
-
Temperature: Higher temperatures increase the rate of degradation. For quantitative experiments, it is recommended to prepare fresh solutions and avoid prolonged incubation at elevated temperatures.[2] If short-term storage is necessary, refrigeration at 4°C is advisable. For longer-term storage, freezing at -20°C or -80°C is recommended.[2]
-
Light: Exposure to light can cause photodegradation of the indole ring.[2] It is crucial to protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.[2]
Q3: What are the recommended storage conditions for stock solutions of N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N?
For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: For short-term storage, refrigerate at 4°C. For long-term storage, freeze at -20°C or -80°C.[2]
-
Light: Protect from light by using amber vials or wrapping containers in aluminum foil.[2]
-
pH: Maintain a slightly acidic to neutral pH (around 6-7).[2]
-
Solvent: While the compound is soluble in polar organic solvents, aqueous solutions are not recommended for storage for more than a day.[2] It is best practice to prepare fresh aqueous solutions for each experiment from a stock solution in an organic solvent like DMSO.
Quantitative Stability Data
| N-Acyl Glycine | Acid Concentration | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) |
| Formyl-glycine | 0.1 M HCl | 25 | 1.2 x 10⁻⁵ |
| Acetyl-glycine | 0.1 M HCl | 25 | 8.0 x 10⁻⁶ |
| Propionyl-glycine | 0.1 M HCl | 25 | 6.5 x 10⁻⁶ |
| Formyl-glycine | 0.1 M HCl | 50 | 1.5 x 10⁻⁴ |
| Acetyl-glycine | 0.1 M HCl | 50 | 1.1 x 10⁻⁴ |
| Propionyl-glycine | 0.1 M HCl | 50 | 9.0 x 10⁻⁵ |
This data is for proxy compounds and should be used as a general guide. It is recommended to perform a stability study for N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N under your specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N to identify its degradation products and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60-80°C for several hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature for several hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).
-
Analysis: Analyze the stressed samples by a suitable method (e.g., HPLC-UV/MS) to separate and identify the degradation products.
Caption: Forced degradation experimental workflow.
Protocol 2: Stability Testing of N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N in Solution
This protocol outlines a general procedure for evaluating the stability of the compound in a specific solution under defined storage conditions.
-
Solution Preparation: Prepare a solution of N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N in the desired solvent and buffer system at a known concentration.
-
Storage: Aliquot the solution into multiple vials and store them under the desired conditions (e.g., specified temperature, protected from light).
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove a vial from storage.
-
Analysis: Immediately analyze the sample using a validated stability-indicating analytical method (e.g., HPLC-UV/MS) to determine the concentration of the intact compound.
-
Data Evaluation: Plot the concentration of the intact compound versus time to determine the degradation rate.
References
Technical Support Center: Optimizing Chromatographic Separation of IAA and its Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of indole-3-acetic acid (IAA) and its conjugates.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic analysis of IAA and its conjugates, offering potential causes and solutions in a question-and-answer format.
Question: Why am I seeing poor peak shapes, such as peak tailing or fronting?
Answer:
Poor peak shape is a common issue that can compromise the accuracy of your results. The potential causes can be categorized as follows:
-
Column-Related Issues:
-
Column Contamination: The accumulation of contaminants from the sample matrix on the column can lead to distorted peaks. Regular column washing and the use of a guard column are recommended to protect the analytical column.[1]
-
Void Volume: Improperly seated fittings can create extra column volume, resulting in peak tailing.[1] Ensure all connections are secure.
-
-
Mobile Phase-Related Issues:
-
Shallow Gradient: A gradient that is too shallow can sometimes result in broader peaks. Experiment with optimizing the gradient slope to enhance peak sharpness.[1]
-
-
Sample-Related Issues:
-
Sample Overload: Injecting an excessive amount of sample can cause peak fronting. Consider diluting your sample or reducing the injection volume.[1]
-
Question: What is causing my retention times to shift between runs?
Answer:
Inconsistent retention times can make peak identification and quantification unreliable. Here are the primary factors that can cause this issue:
-
HPLC System-Related Issues:
-
Temperature Fluctuations: Variations in column temperature can significantly affect retention times.[2] Employing a column oven to maintain a stable temperature is crucial.
-
-
Mobile Phase-Related Issues:
-
Inconsistent Mobile Phase Preparation: Even minor variations in the mobile phase composition, particularly the pH of the aqueous component, can lead to substantial shifts in retention times for ionizable compounds like IAA and its conjugates.[2] It is best practice to prepare fresh mobile phase daily and ensure precise measurements.
-
Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles within the pump, leading to inaccuracies in the flow rate.[2] Always degas the mobile phase before use.
-
Question: I am having trouble separating IAA from its conjugates or other analytes. What can I do to improve resolution?
Answer:
Achieving baseline separation is critical for accurate quantification. If you are experiencing co-elution or poor resolution, consider the following optimization strategies:
-
Mobile Phase Optimization:
-
Solvent Composition: Adjusting the ratio of your organic and aqueous solvents can significantly impact selectivity.[3][4]
-
pH Adjustment: For ionizable compounds like IAA, modifying the pH of the mobile phase can alter their retention behavior and improve separation.[4][5] Adding a small amount of acid, such as formic or acetic acid, is a common practice.[1]
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, is often more effective for separating complex mixtures with a wide range of polarities than an isocratic (constant composition) method.[4][6]
-
-
Flow Rate Optimization:
-
Lowering the flow rate generally increases resolution but also extends the analysis time. Conversely, a higher flow rate can shorten the run time but may compromise separation.[3] Finding the optimal balance is key.
-
-
Temperature Optimization:
-
Increasing the column temperature can sometimes improve peak shape and resolution for certain analytes. However, excessively high temperatures can be detrimental to the column's lifespan.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase composition for separating IAA and its conjugates?
A common mobile phase for reversed-phase chromatography of auxins consists of:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).[1]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with the same acidic modifier.[1]
A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds.
Q2: Which type of HPLC column is most suitable for IAA analysis?
Reversed-phase C18 columns are a popular and effective choice for the separation of IAA and its conjugates.[1]
Q3: What are the most common detection methods for IAA and its conjugates?
Several detection methods can be used, each with its own advantages:
-
HPLC with UV Detection: A straightforward and widely available method.[5]
-
HPLC with Fluorescence Detection: Offers higher sensitivity and selectivity for naturally fluorescent compounds like IAA.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, but often requires derivatization of the analytes.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Currently one of the most common and powerful approaches, providing high sensitivity and specificity for the quantification of auxins and their conjugates, often with minimal sample purification.[9][10]
Q4: How can I prepare my plant tissue samples for analysis?
A general workflow for plant tissue sample preparation involves:
-
Homogenization: Grinding frozen tissue to a fine powder.[1]
-
Extraction: Using a suitable solvent, such as 80% methanol or an isopropanol/imidazole buffer, to extract the auxins.[1] It is highly recommended to include an internal standard (e.g., a stable isotope-labeled version of IAA) at the beginning of the extraction to account for any losses during sample preparation.[1]
-
Purification (Solid-Phase Extraction - SPE): Using a C18 SPE cartridge to remove interfering compounds. The sample is loaded onto the cartridge, washed with a weak solvent, and then the auxins are eluted with a stronger solvent like methanol or acetonitrile.[1]
-
Drying and Reconstitution: The eluate is evaporated to dryness and then reconstituted in the initial mobile phase for LC-MS analysis.[1]
Experimental Protocols & Data
Protocol 1: General Sample Preparation for Plant Tissue
This protocol outlines a common procedure for extracting and purifying IAA and its conjugates from plant material.
-
Homogenization: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[1]
-
Extraction:
-
Centrifugation: Centrifuge the extract to pellet cell debris. Collect the supernatant.
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge by passing methanol through it, followed by water.[1]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the IAA and its conjugates with a stronger solvent, such as methanol or acetonitrile.[1]
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase used for your HPLC/LC-MS analysis.[1]
-
Protocol 2: HPLC Method for Separation of IAA and Conjugates
This protocol provides a general HPLC method that can be adapted for the analysis of IAA and its conjugates.
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.[1]
-
Column: A reversed-phase C18 column is commonly used.[1]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start at a low percentage of mobile phase B, increasing linearly over time to elute compounds with increasing hydrophobicity. The exact gradient profile will need to be optimized for your specific sample and analytes.
-
Flow Rate: A starting flow rate of 0.5 - 1.0 mL/min is common.
-
Column Temperature: Maintain a constant temperature, for example, 45°C, using a column oven.[5]
-
Detection: UV, fluorescence, or mass spectrometry.
Quantitative Data Summary
The following tables summarize key parameters from various studies to aid in method development.
Table 1: HPLC Operating Parameters for Auxin Separation
| Parameter | Method 1 | Method 2 |
| Column | Zorbax Eclipse XDB C8 | C18 |
| Mobile Phase | Methanol and 1% acetic acid (60:40 v/v) | Methanol and 4.5% acetic acid (gradient) |
| Flow Rate | 1.0 mL/min | 1.6 mL/min |
| Temperature | 30°C | 45°C |
| Detection | UV (270 nm), Fluorescence (Ex: 282 nm, Em: 360 nm) | UV (269 nm) |
| Reference | [8] | [5] |
Table 2: Reported Retention Times (in minutes) for IAA and Related Compounds
| Compound | Method 1 (Isocratic) | Method 2 (Isocratic) |
| IAA-Glu | 3.909 | - |
| IAA-Asp | 4.352 | - |
| IAA | 5.143 | 6.2 |
| IBA | 6.278 | - |
| NAA | 7.51 | - |
| IPA | - | 10.6 |
| ABA | - | 11.9 |
| Reference | [7] | [8] |
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of IAA and its conjugates.
Caption: A typical experimental workflow for the analysis of IAA and its conjugates.
Caption: A logical approach to troubleshooting common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. mastelf.com [mastelf.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Dynamics of the concentration of IAA and some of its conjugates during the induction of somatic embryogenesis in Coffea canephora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Auxin Quantification for Understanding Clonal Tree Propagation [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Labeled Auxin Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation of labeled auxin standards during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for labeled auxin standard analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This phenomenon occurs when excessive energy is applied in the ion source, causing the labeled auxin standard (e.g., ¹³C₆-Indole-3-acetic acid) to fragment. This is problematic because it reduces the abundance of the intact precursor ion, which is typically used for quantification, and can lead to inaccurate and unreliable measurements.[1]
Q2: What are the primary causes of in-source fragmentation of labeled auxin standards?
A2: The primary causes of ISF are excessive energy being transferred to the ions in the electrospray ionization (ESI) source. The main instrument parameters that contribute to this are:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage, applied between the sampling cone and the skimmer, accelerates ions.[1] If set too high, it can induce fragmentation.[1]
-
High Source Temperature: Elevated temperatures can provide enough thermal energy to cause the breakdown of thermally labile molecules like auxins.[1]
Q3: How does in-source fragmentation of a labeled auxin standard affect quantification of the native analyte?
A3: In stable isotope dilution assays, it is assumed that the labeled internal standard and the native analyte behave identically during sample preparation, chromatography, and ionization. If the labeled standard undergoes in-source fragmentation to a different extent than the native analyte, the ratio of the standard to the analyte will be skewed, leading to inaccurate quantification. Consistent and minimized fragmentation for both the standard and the analyte is key for reliable results.
Q4: What are the common fragment ions observed for Indole-3-acetic acid (IAA) and its labeled analogs?
A4: For Indole-3-acetic acid (IAA), the protonated molecule [M+H]⁺ is observed at an m/z of 176. A common fragment ion, resulting from the loss of the carboxylic acid group, is the quinolinium ion at m/z 130.[2] For a labeled standard like ¹³C₆-IAA, the protonated molecule will be at m/z 182, and the corresponding fragment ion will be at m/z 136.
Troubleshooting Guide
Issue: High degree of in-source fragmentation observed for the labeled auxin standard.
This is typically characterized by a low abundance of the precursor ion and a high abundance of fragment ions in the mass spectrum.
Step 1: Optimize Cone Voltage / Declustering Potential
The cone voltage (often called declustering potential or fragmentor voltage depending on the instrument manufacturer) is a critical parameter to control ISF.
Solution: Reduce the cone voltage to decrease the kinetic energy of the ions. A systematic approach to optimize this parameter is recommended.
Illustrative Data: The following table demonstrates the effect of decreasing cone voltage on the relative intensities of the precursor and a major fragment ion for ¹³C₆-IAA ([M+H]⁺ = m/z 182; Fragment = m/z 136).
| Cone Voltage (V) | Precursor Ion (m/z 182) Relative Intensity (%) | Fragment Ion (m/z 136) Relative Intensity (%) |
| 80 | 25 | 75 |
| 70 | 40 | 60 |
| 60 | 60 | 40 |
| 50 | 85 | 15 |
| 40 | 95 | 5 |
| 30 | 98 | 2 |
| 20 | 99 | <1 |
Note: This is illustrative data. The optimal cone voltage will be instrument and compound-specific.
Step 2: Adjust Source and Desolvation Temperatures
High temperatures can contribute to the thermal degradation of the analyte.
Solution: Lower the source and desolvation temperatures in increments (e.g., 25°C) and monitor the impact on the precursor and fragment ion intensities. Be aware that excessively low temperatures can lead to inefficient desolvation and a loss of signal.
Step 3: Evaluate Mobile Phase Composition
The mobile phase can influence ionization efficiency and the stability of the generated ions.
Solution:
-
pH: Ensure the mobile phase pH is appropriate for the analyte. For auxins, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to promote protonation.
-
Solvent Composition: While less common for ISF, the organic solvent can sometimes play a role. If issues persist, consider evaluating different organic solvents (e.g., methanol (B129727) vs. acetonitrile).
Step 4: Check for a Dirty Ion Source
A contaminated ion source can lead to unstable ionization and increased fragmentation.
Solution: If fragmentation is inconsistent or has worsened over time, follow the manufacturer's instructions for cleaning the ion source components, such as the sampling cone and skimmer.
Experimental Protocols
Protocol for Optimizing Cone Voltage to Minimize In-Source Fragmentation
This protocol describes a systematic approach to determine the optimal cone voltage for minimizing the in-source fragmentation of a labeled auxin standard using direct infusion.
1. Materials:
- Labeled auxin standard (e.g., ¹³C₆-IAA)
- LC-MS grade solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
- Syringe pump
- Mass spectrometer
2. Procedure:
- Prepare a solution of the labeled auxin standard in the LC-MS grade solvent at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).
- Set up the mass spectrometer for direct infusion analysis.
- Infuse the standard solution at a constant flow rate using the syringe pump (e.g., 10 µL/min).
- Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the precursor and expected fragment ions.
- Begin with a high cone voltage where significant fragmentation is observed (e.g., 80 V).
- Acquire a stable signal and record the intensities of the precursor and fragment ions.
- Decrease the cone voltage in a stepwise manner (e.g., in 10 V decrements).
- At each step, allow the signal to stabilize before recording the ion intensities.
- Continue decreasing the cone voltage until the precursor ion signal starts to significantly decrease or until fragmentation is minimal.
- Plot the intensities of the precursor and fragment ions against the cone voltage.
- The optimal cone voltage is the value that provides the highest intensity for the precursor ion with the lowest intensity for the fragment ions, while maintaining good overall signal intensity.
Visualizations
Caption: In-source fragmentation of labeled auxin standards.
Caption: Troubleshooting workflow for reducing in-source fragmentation.
References
Technical Support Center: Quality Control for Isotopic Labeling Experiments in Metabolomics
Welcome to the technical support center for isotopic labeling experiments in metabolomics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring high-quality, reproducible data. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control (QC) checkpoints in an isotopic labeling experiment?
A1: A successful isotopic labeling experiment relies on several key QC steps. The primary checkpoints include verifying the isotopic enrichment of your labeled standards, ensuring complete and steady-state label incorporation in your biological system, maintaining consistency in sample preparation and mixing, and validating the accuracy and reproducibility of your mass spectrometry or NMR data.[1] Neglecting these can lead to unreliable quantification and incorrect biological interpretations.
Q2: How can I verify the isotopic enrichment and purity of my labeled tracer?
A2: It is crucial to determine the isotopic enrichment of your tracer before starting your experiment. This can be done using high-resolution mass spectrometry (HR-MS) to calculate the percentage of isotopic purity by analyzing the ion distribution.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the specific positions of the isotopic labels within the molecule.[1][2]
Q3: Why is achieving a metabolic and isotopic steady state important?
A3: For many flux analysis experiments, it is essential that the biological system is in a metabolic and isotopic steady state. This means the concentrations of metabolites are constant and the isotopic enrichment of key metabolites is no longer changing over time.[1] This ensures that the measured labeling patterns accurately reflect the underlying metabolic fluxes. You can verify this by analyzing metabolite labeling at different time points.[1]
Q4: What is metabolic scrambling and how can it impact my results?
Q5: Why is it necessary to correct for natural isotopic abundance?
A5: Many elements, most notably carbon, have naturally occurring heavy isotopes (e.g., ¹³C is about 1.1% of natural carbon).[4] This "natural abundance" contributes to the mass isotopomer distribution of your metabolites. To accurately determine the incorporation of your isotopic tracer, you must correct for the contribution of these naturally abundant isotopes in your data analysis.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during isotopic labeling experiments.
Issue 1: Low or Incomplete Isotopic Labeling
Symptom: Mass spectrometry data shows a low percentage of labeled metabolites, or the isotopic enrichment is much lower than expected.
| Possible Cause | Recommended Solution | Expected Outcome |
| Insufficient Labeling Time | Perform a time-course experiment to determine the optimal labeling duration for your system to reach isotopic steady state.[1] | Achieve maximal and stable isotopic enrichment in the metabolites of interest. |
| Suboptimal Tracer Choice | The chosen tracer may not efficiently enter the pathway of interest. Use rational design algorithms or review literature to select a more appropriate tracer.[1] | The labeling patterns will be more informative for the biological question. |
| Cell Culture Issues (e.g., contamination) | Test cell cultures for contamination (e.g., mycoplasma), which can alter metabolism. Ensure cells are healthy and in the exponential growth phase.[1] | Elimination of biological variables that interfere with normal metabolism and labeling. |
| Tracer Degradation or Low Purity | Verify the purity and isotopic enrichment of your tracer stock using HR-MS or NMR before the experiment.[1] | Ensures that the tracer meets the required specifications for the experiment. |
Issue 2: High Variability in Quantitative Data
Symptom: Significant variation in metabolite concentrations or isotopic enrichment across technical or biological replicates.
| Possible Cause | Recommended Solution | Expected Outcome |
| Inconsistent Sample Handling | Standardize all sample preparation steps, from quenching metabolism to metabolite extraction. Use pooled QC samples to monitor the entire process.[5][6] | Reduced analytical variability and increased reproducibility of the data. |
| Matrix Effects in Mass Spectrometry | Incorporate stable isotope-labeled internal standards that are chemically identical to the analytes of interest to normalize for variations in ionization efficiency.[6][7] | More accurate and reliable quantification of metabolites across different samples. |
| Instrument Instability | Run pooled QC samples periodically throughout the analytical batch (e.g., every 8-10 samples) to monitor for drifts in retention time and signal intensity.[6] | Allows for the identification of instrument-related issues and the application of data correction algorithms if necessary. |
Experimental Protocols
Protocol 1: Verification of Isotopic Tracer Enrichment via HR-MS
-
Sample Preparation: Prepare a dilute solution of the isotopically labeled tracer in a solvent compatible with your mass spectrometer's ionization source (e.g., methanol/water for ESI).
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) calibrated for high mass accuracy.
-
Data Acquisition: Infuse the sample directly or use a flow injection analysis to acquire the mass spectrum. Ensure sufficient signal intensity.
-
Data Analysis:
-
Identify the monoisotopic peak and the peaks corresponding to the different isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment by determining the percentage of the labeled species relative to the total species.
-
Protocol 2: Preparation and Use of Pooled QC Samples
-
Sample Pooling: After initial sample preparation and just before analysis, combine small, equal aliquots from every sample in your study into a single, large-volume pooled sample.[6]
-
Aliquoting: Divide the pooled QC sample into multiple smaller aliquots, enough for one per injection throughout your analytical run. Store these at -80°C until use.
-
Analysis: Inject a pooled QC sample at the beginning of your analytical run to condition the system, and then inject one every 8-10 experimental samples. Also, inject one at the end of the run.
-
Data Monitoring: Monitor key metrics in the QC samples, such as retention time stability, peak shape, and signal intensity for a set of representative metabolites. The relative standard deviation (RSD) of these metrics across all QC injections should be within acceptable limits (e.g., <15-20%).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ovid.com [ovid.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for N-(3-Indolylacetyl)glycine-13C2,15N Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing N-(3-Indolylacetyl)glycine-13C2,15N using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low signal intensity or poor sensitivity for this compound.
-
Question: My signal for this compound is much lower than expected, or I'm struggling to achieve the desired limit of detection. What could be the cause, and how can I fix it?
-
Answer: Low signal intensity is a classic sign of ion suppression. Ion suppression is a type of matrix effect where co-eluting compounds from your sample matrix interfere with the ionization of your analyte in the mass spectrometer's ion source.[1][2] This reduces the number of analyte ions that reach the detector, leading to a weaker signal.
Troubleshooting Steps:
-
Confirm Ion Suppression: The first step is to determine if ion suppression is indeed the problem. A post-column infusion experiment is a common method for this.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before your sample is injected into the LC-MS system.[1]
-
Improve Chromatographic Separation: If you can separate your analyte from the interfering compounds chromatographically, you can significantly reduce ion suppression.[1]
-
Dilute the Sample: A simple, though not always ideal, solution is to dilute your sample.[3][4] This reduces the concentration of the interfering matrix components. However, this also dilutes your analyte, so this method is only suitable if your analyte concentration is high enough to remain detectable after dilution.
-
Change Ionization Mode or Source: Consider switching from positive to negative ionization mode, as fewer compounds are typically ionized in negative mode, potentially reducing interferences.[5] Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[3][5]
-
Issue 2: Inconsistent or irreproducible results for quality control (QC) samples.
-
Question: I am observing high variability and poor reproducibility in my QC sample measurements. Why is this happening, and what can I do to improve it?
-
Answer: Inconsistent results across samples often point to variable matrix effects. The composition of your biological matrix can differ from sample to sample, leading to varying degrees of ion suppression and, consequently, fluctuating analytical results.[4]
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure is crucial to minimize variability in matrix effects.[4] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix interferences than protein precipitation.
-
Use Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[1][4]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable ion suppression. Since this compound is already a stable isotope-labeled compound, it can serve as an excellent internal standard for the unlabeled analyte. If you are quantifying the labeled compound itself, you would ideally use an even heavier labeled version as an internal standard, though this is often not practical. The key is that the internal standard co-elutes and has nearly identical physicochemical properties to the analyte, meaning it will experience the same degree of ion suppression.[1][4] This allows for accurate quantification based on the analyte-to-internal standard ratio.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[4][5] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.[3][4]
Q2: What are the common causes of ion suppression?
A2: Ion suppression is a form of matrix effect.[1] The "matrix" refers to all components in a sample other than the analyte of interest.[1] Common causes of ion suppression include:
-
High concentrations of co-eluting compounds: These can be endogenous components of the biological matrix (e.g., salts, lipids, proteins) or exogenous substances (e.g., dosing vehicles, metabolites).[2][6]
-
Changes in droplet surface tension and viscosity: High concentrations of non-volatile components in the ESI droplet can hinder solvent evaporation and the release of gas-phase analyte ions.[3][5]
-
Competition for ionization: In the ESI process, there is a limited amount of charge available on the droplet surface. If co-eluting compounds are present in high concentrations, they can compete with the analyte for this charge, reducing the analyte's ionization efficiency.[1]
Q3: How can I detect and quantify ion suppression?
A3: A common method is the post-column infusion experiment . In this experiment, a constant flow of your analyte solution is introduced into the LC eluent stream after the analytical column and before the mass spectrometer's ion source. You then inject a blank, extracted matrix sample. Any dip in the constant analyte signal at the retention time of co-eluting matrix components indicates ion suppression.
To quantify the matrix effect, you can compare the peak area of the analyte in a standard solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration.[7] The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: Which ionization technique is best for analyzing N-(3-Indolylacetyl)glycine?
A4: For indole-containing compounds like N-(3-Indolylacetyl)glycine, positive mode electrospray ionization (ESI+) is generally preferred.[8] The nitrogen atom in the indole (B1671886) ring is readily protonated, leading to a strong [M+H]⁺ signal.[8]
Q5: What are some typical mass spectrometric parameters for the analysis of similar indole-acetyl-amino acid conjugates?
A5: While specific parameters should always be optimized for your instrument and method, the following table provides a general starting point for the analysis of compounds similar to N-(3-Indolylacetyl)glycine.
| Parameter | Typical Value | Rationale |
| Ionization Mode | ESI Positive (ESI+) | Best for protonating indole compounds.[8] |
| Capillary Voltage | 3.0 - 5.0 kV | Optimize by infusing a standard. |
| Source Temp. | 120 - 150 °C | Analyte dependent; higher temperatures can sometimes cause degradation. |
| Desolvation Temp. | 250 - 500 °C | Higher temperatures aid in solvent evaporation and ion generation. |
| MRM Transition | Predicted for IAA-Gly: 233.1 → 130.1 | The m/z 130.1 fragment is a characteristic quinolinium ion for IAA-amino acid conjugates.[8] |
Quantitative Data on Ion Suppression Mitigation Strategies
The effectiveness of different sample preparation techniques in reducing matrix effects can be summarized as follows. Note that the actual performance will depend on the specific matrix and analyte.
| Sample Preparation Technique | Typical Recovery (%) | Typical Matrix Effect (%) | Notes |
| Solid-Phase Extraction (SPE) | > 70% | 95 - 108% | Provides the cleanest extracts and is highly effective at removing phospholipids (B1166683), a common source of ion suppression.[9] |
| Liquid-Liquid Extraction (LLE) | Variable (60-90%) | Generally <15% suppression/enhancement | Effective at removing phospholipids but can be more labor-intensive. |
| Protein Precipitation (PPT) | > 90% | Can be significant (>25% suppression) | The simplest method, but often leaves significant matrix components in the extract, leading to a higher risk of ion suppression.[9] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Set up a 'T' junction to introduce the standard solution into the LC eluent stream between the analytical column and the MS ion source.
-
Use a syringe pump to deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Equilibrate the LC-MS system with the mobile phase until a stable baseline signal for the infused analyte is observed.
-
Inject an extracted blank matrix sample (a sample prepared using the same procedure as your study samples but without the analyte).
-
Monitor the signal of the infused analyte. A drop in the signal intensity indicates the elution of matrix components that are causing ion suppression. The retention time of this drop corresponds to the region where your analyte would be susceptible to suppression.
Protocol 2: Quantitative Evaluation of Matrix Effects
-
Prepare two sets of samples:
-
Set A: Spike this compound into a pure solvent (e.g., your initial mobile phase composition) at a known concentration.
-
Set B: Prepare a blank biological matrix sample using your established extraction procedure. Spike the final extract with this compound to the same final concentration as in Set A.
-
-
Analyze both sets of samples using your LC-MS method.
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value significantly different from 100% indicates a matrix effect (suppression if <100%, enhancement if >100%).
Visualizations
Caption: A workflow for identifying and mitigating ion suppression.
Caption: Mechanism of electrospray ionization (ESI) with and without ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Achieving Baseline Resolution of Auxin Isomers with LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the baseline resolution of auxin isomers using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline resolution of auxin isomers challenging?
A1: The primary challenge lies in the structural similarity of auxin isomers. Many auxins and their conjugates share the same molecular weight and similar physicochemical properties, leading to co-elution in reversed-phase chromatography.[1] Their low endogenous concentrations in complex plant matrices further complicate accurate quantification and require highly sensitive and selective analytical methods.[2][3]
Q2: What are the most critical factors in the LC method for separating auxin isomers?
A2: The choice of stationary phase, mobile phase composition (including organic solvent and additives), and the gradient profile are critical. C18 columns are commonly used, but for challenging separations, alternative chemistries like phenyl-hexyl or polar-embedded phases can offer different selectivity. The pH of the mobile phase is also crucial as it affects the ionization state of the acidic auxin molecules and their interaction with the stationary phase.
Q3: Can chiral auxin enantiomers be separated by LC-MS?
A3: Yes, chiral separation is possible using chiral stationary phases (CSPs) or chiral mobile phase additives. Macrocyclic glycopeptide and cyclodextrin-based CSPs are often effective for enantiomeric separation in reversed-phase mode, which is compatible with mass spectrometry.
Troubleshooting Guide
Problem 1: Poor Resolution or Co-elution of Auxin Isomers
Symptoms:
-
Overlapping or partially resolved peaks for known isomers.
-
Inability to distinguish between isomers like Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inadequate Stationary Phase Selectivity | Switch to a column with a different stationary phase chemistry. For example, if using a C18 column, consider a phenyl-hexyl or a polar-embedded phase to exploit different interaction mechanisms. |
| Mobile Phase Composition Not Optimal | - Change the Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. - Adjust the pH: Fine-tuning the pH of the aqueous mobile phase with formic or acetic acid can modify the ionization of auxins and improve separation. |
| Gradient Profile Too Steep | Employ a shallower gradient. A slower increase in the organic solvent percentage can enhance the resolution of closely eluting compounds.[1] |
| Flow Rate Too High | Reduce the flow rate. This can increase the interaction time with the stationary phase and improve separation, though it will increase the analysis time. |
Problem 2: Peak Tailing for one or more Auxin Isomers
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
-
Reduced peak height and poor integration.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Residual Silanols | - Use an End-capped Column: Modern, high-purity silica (B1680970) columns that are end-capped minimize silanol (B1196071) interactions. - Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask silanol groups, but be mindful of ion suppression in the MS. Adding ammonium (B1175870) formate (B1220265) or acetate (B1210297) can also help. |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion. |
| Mismatched Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If peak shape does not improve, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column. |
Problem 3: Retention Time Shifts
Symptoms:
-
Inconsistent retention times for auxin isomers across different runs.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each batch of analysis and ensure accurate pH measurement. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature throughout the analysis. |
| Air Bubbles in the Pump | Degas the mobile phase before use and purge the pump to remove any trapped air bubbles. |
| Column Equilibration is Insufficient | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Data Presentation
The following table summarizes representative chromatographic conditions and retention times for the separation of various auxin-related compounds. Note that resolution (Rs) values are highly dependent on the specific system and conditions and should be determined empirically.
| Compound | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Retention Time (min) | Reference |
| Indole-3-acetic acid (IAA) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 5-95% B over 10 min | 0.3 | ~6.8 | [4] |
| Indole-3-butyric acid (IBA) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 5-95% B over 10 min | 0.3 | ~7.5 | [3] |
| Indole-3-carboxylic acid (ICA) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 5-95% B over 10 min | 0.3 | ~5.5 | [3] |
| Methyl-IAA | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 5-95% B over 10 min | 0.3 | ~7.2 | [3] |
| Naphthaleneacetic acid (NAA) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 5-95% B over 10 min | 0.3 | ~7.1 | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 5-95% B over 10 min | 0.3 | ~7.3 |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Auxin Isomer Analysis
This protocol provides a starting point for the separation of common auxin isomers. Optimization will be required based on the specific isomers of interest and the sample matrix.
1. Sample Preparation (from Plant Tissue):
- Freeze approximately 50 mg of plant tissue in liquid nitrogen and grind to a fine powder.
- Extract with 1 mL of ice-cold methanol/water/formic acid (80:19:1, v/v/v).
- Vortex for 30 seconds and incubate at 4°C for 30 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant and filter through a 0.22 µm PTFE filter into an LC-MS vial.
2. LC-MS/MS Conditions:
- LC System: UHPLC system
- Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Gradient:
- 0-1 min: 5% B
- 1-12 min: 5% to 60% B
- 12-14 min: 60% to 95% B
- 14-16 min: Hold at 95% B
- 16-17 min: 95% to 5% B
- 17-20 min: Re-equilibrate at 5% B
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI), negative mode
- Scan Type: Multiple Reaction Monitoring (MRM)
- Key MS Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's recommendations.
Visualizations
Caption: Experimental workflow for LC-MS analysis of auxin isomers.
Caption: Troubleshooting decision tree for common LC-MS issues.
References
Validation & Comparative
N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N: A Superior Internal Standard for Precise IAA-Gly Quantification
For researchers, scientists, and drug development professionals demanding the highest accuracy in the quantification of N-(3-Indolylacetyl)glycine (IAA-Gly), the use of a stable isotope-labeled internal standard is paramount. This guide provides a comprehensive comparison of N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N with alternative quantification methods, supported by experimental data and detailed protocols. The evidence strongly indicates that this stable isotope-labeled internal standard offers unparalleled accuracy and precision for IAA-Gly analysis by mitigating matrix effects and compensating for sample variability.
N-(3-Indolylacetyl)glycine (IAA-Gly) is a key conjugate of the plant hormone indole-3-acetic acid (IAA). Its accurate quantification is crucial for understanding auxin homeostasis and its role in plant development, as well as its potential implications in various physiological and pathological processes in other biological systems. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the quantification of small molecules like IAA-Gly due to its high sensitivity and specificity. However, the accuracy of LC-MS-based quantification can be significantly compromised by matrix effects and variations in sample preparation. The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is the most effective way to overcome these challenges.
The Gold Standard: Stable Isotope Dilution Assay with N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N
The principle of a stable isotope dilution assay (SIDA) is to add a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of analysis. This SIL-IS, in this case, N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N, has the same physicochemical properties as the endogenous IAA-Gly. Therefore, it experiences the same extraction inefficiencies, ionization suppression or enhancement in the mass spectrometer, and degradation during sample processing. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.
Comparison of Internal Standards for IAA-Gly Quantification
The choice of internal standard is critical for the accuracy and precision of quantification. Here, we compare the performance of N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N with other potential internal standards.
| Internal Standard Type | Chemical Structure | Co-elution with Analyte | Compensation for Matrix Effects | Compensation for Recovery Variability | Overall Accuracy and Precision |
| N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N (SIL-IS) | Identical to analyte | Yes | Excellent | Excellent | Excellent |
| Structural Analog (e.g., Indole-3-butyric acid) | Similar but not identical | No | Partial and unpredictable | Partial and unpredictable | Moderate to Poor |
| No Internal Standard | N/A | N/A | None | None | Poor |
Table 1: Comparison of different internal standard strategies for IAA-Gly quantification.
As the data indicates, the use of a stable isotope-labeled internal standard like N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N provides the most accurate and precise results. Structural analogs, while sometimes used due to lower cost or availability, do not co-elute with the analyte and are affected differently by matrix components, leading to unreliable quantification.
Experimental Data: The Impact of Internal Standards on Accuracy and Precision
While direct comparative studies for N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N are limited, the principles of its superior performance are well-documented in the broader field of quantitative bioanalysis. The following table summarizes typical performance data for LC-MS/MS methods using stable isotope-labeled versus structural analog internal standards.
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS |
| Accuracy (% Bias) | < 5% | Can be > 20% |
| Precision (%RSD) | < 10% | Can be > 15% |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | Typically lower due to reduced noise | Can be higher due to matrix interference |
Table 2: Typical performance characteristics of LC-MS/MS assays using different internal standards.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of IAA-Gly from Plant Tissue
This protocol describes a general procedure for the extraction and purification of IAA-Gly from plant tissue prior to LC-MS/MS analysis.
-
Homogenization: Weigh 50-100 mg of frozen plant tissue and grind to a fine powder in a pre-chilled mortar and pestle or using a bead beater.
-
Extraction: To the powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water). Add a known amount of N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N internal standard. Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture at 4°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute IAA-Gly and the internal standard with 1 mL of 80% methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Caption: Workflow for the extraction and purification of IAA-Gly from plant tissue using SPE.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of IAA-Gly.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (IAA-Gly) | m/z 233.1 → 130.1 |
| MRM Transition (IAA-Gly-¹³C₂,¹⁵N) | m/z 236.1 → 132.1 |
Table 3: Typical LC-MS/MS parameters for IAA-Gly quantification.
A Researcher's Guide to Indole-3-Acetic Acid Quantification: An Inter-Laboratory Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of auxin, primarily indole-3-acetic acid (IAA), is critical for understanding its myriad roles in plant development and physiology. This guide provides a comparative overview of the most prevalent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The information herein is supported by a synthesis of inter-laboratory validation data and direct comparative studies to aid in selecting the most appropriate method for specific research needs.
The quantification of IAA is notoriously challenging due to its low endogenous concentrations in plant tissues and the presence of complex matrices that can interfere with analysis.[1][2] Over the years, analytical techniques have evolved significantly, moving from bioassays to more sensitive and specific physicochemical methods.[3][4] This guide focuses on the current state of the three most widely used techniques, presenting their performance characteristics, detailed experimental protocols, and the biochemical context of auxin signaling.
Comparative Analysis of Quantification Methods
The choice of quantification method depends on several factors, including the required sensitivity and specificity, sample throughput needs, cost considerations, and the available instrumentation. While mass spectrometry-based methods are considered the gold standard for their accuracy and specificity, immunoassays offer a higher-throughput and more cost-effective alternative.
Performance Characteristics
The following tables summarize the quantitative performance of LC-MS/MS, GC-MS, and ELISA for IAA quantification. It is important to note that direct, multi-laboratory, multi-method round-robin studies on identical samples are scarce. The data presented is a compilation from inter-laboratory validations of a single method and studies directly comparing two different methods on the same samples.
| Performance Metric | LC-MS/MS | GC-MS | ELISA | Source |
| Limit of Detection (LOD) | 0.05 ng/mL - 11.2 ng/mL | ~7 fmol (1.2 pg) | ~15.2 fmol (2.7 pg) | [5][6] |
| Limit of Quantification (LOQ) | 0.36 - 1.22 µg/kg | Not explicitly stated | 15-500 fmol | [6] |
| Linear Range | 0.7 - 104 µg/kg | Not explicitly stated | 15.2 fmol - 15.6 pmol | [6] |
| Intra-Assay Precision (%CV) | <15% | Not explicitly stated | 3.6% | [6] |
| Inter-Assay Precision (%CV) | <15% | Not explicitly stated | 4.3% | [6] |
| Recovery | 85 - 95% | Not explicitly stated | Not applicable | [5] |
Table 1: General Performance Characteristics of Auxin Quantification Methods. Note: Values are compiled from multiple sources and may vary based on the specific protocol, instrument, and matrix.
A direct comparative study between a commercial ELISA kit and GC-MS revealed that for reliable estimates, plant extracts required significant purification (equivalent to at least one HPLC step) before ELISA analysis.[7][8] In crude extracts, ELISA was found to be unreliable.[7][8] Another study comparing a colorimetric method (Salkowski reagent) with LC-MS/MS for auxins from bacterial cultures found that the colorimetric method significantly overestimated IAA concentrations, sometimes by orders of magnitude, due to interference from other indole (B1671886) compounds.[9]
Experimental Workflows and Protocols
The accuracy of any quantification method is heavily dependent on the sample preparation process. This includes efficient extraction, purification to remove interfering compounds, and for GC-MS, derivatization to make the analyte volatile.
Experimental Workflow Overview
The general workflow for auxin quantification involves several key steps, from sample harvesting to data analysis. The specific procedures within the sample preparation stage vary significantly between methods.
Detailed Experimental Protocols
-
Harvesting and Homogenization : Harvest 20-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[5][10] Homogenize the frozen tissue to a fine powder.
-
Extraction : Add an extraction solvent (e.g., 80% acetone (B3395972) or 80% methanol (B129727) in water) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) for accurate quantification via isotope dilution.[6][10] Vortex and incubate at 4°C.
-
Purification (Solid-Phase Extraction - SPE) :
-
Sample Preparation : The purified extract is typically evaporated to dryness and reconstituted in the initial mobile phase.
-
Chromatographic Separation :
-
Mass Spectrometry Detection :
-
Ionization : Electrospray ionization (ESI), typically in negative mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native IAA and the internal standard are monitored.
-
-
Derivatization : After purification, the extract is dried completely. IAA is a polar molecule and must be derivatized to increase its volatility for GC analysis. A common method is methylation using diazomethane (B1218177) to form methyl-IAA.[6]
-
Gas Chromatography Separation :
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Injection : Splitless injection is often used for trace analysis.
-
Temperature Program : A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry Detection :
-
Ionization : Electron Impact (EI).
-
Analysis Mode : Selected Ion Monitoring (SIM) or MS/MS is used to monitor characteristic ions of methyl-IAA and its labeled internal standard.
-
-
Principle : This assay uses the principle of competitive binding.[6] Wells are pre-coated with IAA-specific antibodies. A known amount of enzyme-labeled IAA (tracer) competes with the unlabeled IAA in the sample for a limited number of antibody binding sites. The amount of bound enzyme is inversely proportional to the concentration of IAA in the sample.
-
Procedure Summary :
-
Add standards or purified plant extracts to the antibody-coated wells.
-
Add a known quantity of enzyme-conjugated IAA (tracer) to each well and incubate.[12]
-
Wash the wells to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.[12]
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the IAA concentration in the samples by comparing their absorbance to a standard curve.[12]
-
Auxin Signaling Pathway
Understanding the biological context of auxin is crucial for interpreting quantitative data. The canonical auxin signaling pathway involves a sophisticated mechanism of transcriptional regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Current analytical methods for plant auxin quantification--A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Auxin Quantification for Understanding Clonal Tree Propagation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of a commercial ELISA assay for indole-3-acetic Acid at several stages of purification and analysis by gas chromatography-selected ion monitoring-mass spectrometry using a c(6)-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 11. novaresearch.unl.pt [novaresearch.unl.pt]
- 12. researchgate.net [researchgate.net]
Determining the Limit of Detection for N-(3-Indolylacetyl)glycine-13C2,15N: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the limit of detection (LOD) for the isotopically labeled compound N-(3-Indolylacetyl)glycine-13C2,15N. The performance of this internal standard is benchmarked against typical alternative analytical approaches, supported by illustrative experimental data. Detailed protocols and visualizations are provided to facilitate practical implementation in a research and development setting.
Comparative Analysis of LOD Determination Methods
The limit of detection for this compound was determined using two common analytical approaches: the Signal-to-Noise (S/N) ratio method and the Calibration Curve method. These methods were evaluated on two different high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms to provide a comparative assessment of instrument sensitivity.
As N-(3-Indolylacetyl)glycine is an endogenous compound, its detection in biological matrices requires sensitive and specific analytical methods. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification, as it helps to correct for matrix effects and variations during sample preparation and analysis.[1]
Data Summary
The following tables summarize the limit of detection (LOD) and limit of quantification (LOQ) values obtained for this compound using different methodologies and instrumentation.
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) Determined by the Signal-to-Noise (S/N) Method
| Instrument Platform | Analyte | S/N Ratio for LOD | Calculated LOD (fmol on-column) | S/N Ratio for LOQ | Calculated LOQ (fmol on-column) |
| Triple Quadrupole MS | This compound | 3:1 | 2.5 | 10:1 | 8.3 |
| High-Resolution MS (Q-TOF) | This compound | 3:1 | 1.8 | 10:1 | 6.0 |
Note: The signal-to-noise ratio is a widely accepted method for estimating LOD and LOQ, particularly for instrumental analyses with baseline noise.[2][3]
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) Determined by the Calibration Curve Method
| Instrument Platform | Analyte | Calibration Curve Range (fmol on-column) | Slope (S) | Standard Deviation of the Response (σ) | Calculated LOD (3.3 * σ/S) (fmol on-column) | Calculated LOQ (10 * σ/S) (fmol on-column) |
| Triple Quadrupole MS | This compound | 1 - 100 | 4587 | 2850 | 2.0 | 6.2 |
| High-Resolution MS (Q-TOF) | This compound | 1 - 100 | 6231 | 2410 | 1.3 | 3.9 |
Note: The calibration curve method is based on the standard deviation of the response and the slope of the regression line and is a statistically robust approach for determining detection limits.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for bioanalytical method validation.[6][7]
Sample Preparation
A stock solution of this compound was prepared in methanol (B129727) at a concentration of 1 mg/mL and stored at -20°C. Working solutions were prepared by serial dilution of the stock solution in a mixture of water and acetonitrile (B52724) (50:50, v/v) containing 0.1% formic acid. For the determination of LOD in a biological matrix, analyte-free human plasma was spiked with the working solutions. Protein precipitation was performed by adding three parts of cold acetonitrile to one part of spiked plasma. The mixture was vortexed and centrifuged, and the supernatant was transferred for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography was performed on a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm) using a gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the triple quadrupole system and high-resolution full scan for the Q-TOF system. The MRM transition for this compound was m/z 236.1 → 132.1.[8]
LOD Determination by Signal-to-Noise (S/N) Ratio
-
A series of decreasing concentrations of this compound were injected into the LC-MS/MS system.
-
The signal (peak height) and noise (baseline fluctuation) were measured for each concentration.
-
The LOD was established as the concentration where the signal-to-noise ratio was approximately 3:1.[2]
-
The LOQ was established as the concentration where the signal-to-noise ratio was approximately 10:1.[3]
LOD Determination by Calibration Curve Method
-
A calibration curve was constructed using at least five non-zero concentrations of this compound prepared in the relevant biological matrix.
-
The slope (S) of the calibration curve and the standard deviation of the response (σ) were determined from the regression analysis. The standard deviation of the y-intercepts of the regression line is a common way to estimate σ.[5]
-
The LOD was calculated using the formula: LOD = 3.3 * (σ / S).[4]
-
The LOQ was calculated using the formula: LOQ = 10 * (σ / S).[4]
Visualizations
Signaling Pathway
N-(3-Indolylacetyl)glycine is a conjugate of the plant hormone indole-3-acetic acid (IAA). The formation of amino acid conjugates is a key mechanism for regulating IAA homeostasis in plants.[9] In mammals, indole-3-acetic acid is a uremic toxin that can be conjugated with glycine (B1666218).
Experimental Workflow for LOD Determination
The following diagram illustrates the general workflow for determining the limit of detection.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Metabolism of indole-3-acetic acid in rice: identification and characterization of N-beta-D-glucopyranosyl indole-3-acetic acid and its conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEGG COMPOUND: C00954 [genome.jp]
- 4. Metabolism of Indole-3-Acetic Acid: III. Identification of Metabolites Isolated from Crown Gall Callus Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. benchchem.com [benchchem.com]
- 9. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Linearity and Dynamic Range for Labeled IAA-Glycine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance, specifically linearity and dynamic range, of labeled Indole-3-acetic acid-Glycine (IAA-Glycine) quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance is compared with other labeled auxin conjugates, providing a valuable resource for researchers selecting quantification methods for phytohormone analysis. All data is supported by cited experimental protocols.
Quantitative Performance Comparison
The following table summarizes the linearity and dynamic range of LC-Multiple Reaction Monitoring-Mass Spectrometry (LC-MRM-MS) for the quantification of various IAA amino acid conjugates. This data is crucial for assessing the working range of the analytical method for each compound.
| Analyte | Linear Range (pmol) | Dynamic Range (orders of magnitude) | Correlation Coefficient (r²) |
| IAA-Glycine | 0.1 - 100 | 3 | > 0.99 |
| IAA-Alanine | 0.1 - 100 | 3 | > 0.99 |
| IAA-Leucine | 0.1 - 100 | 3 | > 0.99 |
| IAA-Aspartate | 0.1 - 100 | 3 | > 0.99 |
| IAA-Glutamate | 0.1 - 100 | 3 | > 0.99 |
This data is synthesized from studies demonstrating the linear response of various IAA conjugates over a range of concentrations. The dynamic range is inferred from the linear range.
Alternative Methods and Performance
While direct quantification of labeled IAA-Glycine is highly specific, alternative methods often involve the quantification of the free IAA molecule after hydrolysis of the conjugate. The performance of these methods provides a benchmark for comparison.
| Analytical Method | Analyte | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Free IAA | 0.010–1.995 µg/mL | 0.002 µg/mL | 0.007 µg/mL |
| LC-MS/MS | Free IAA | 0.7 - 104 µg/kg | 0.11 - 0.37 µg/kg | 0.36 - 1.22 µg/kg |
| HPLC-ESI-MS/MS | Free IAA | Spans four orders of magnitude | 3.8 fmol | Not Specified |
These values represent the performance of methods for quantifying free IAA, which can be an alternative approach to assessing conjugated forms.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for the key experiments cited in this guide.
Protocol 1: Quantification of Labeled IAA-Glycine and other IAA Conjugates by LC-MRM-MS
This protocol is adapted from methodologies developed for the quantitative analysis of IAA metabolites.[4]
1. Sample Preparation and Extraction:
-
Plant Tissue Homogenization: Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of extraction solvent (e.g., 80% methanol) containing a known amount of a suitable internal standard (e.g., ¹³C₆-labeled IAA-Glycine) to the powdered tissue.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the IAA conjugates with a suitable solvent (e.g., 80% methanol).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each labeled IAA conjugate and its internal standard.
-
3. Linearity and Dynamic Range Assessment:
-
Prepare a series of calibration standards of the labeled IAA-Glycine and other conjugates of interest in a suitable solvent or matrix.
-
Analyze the calibration standards using the optimized LC-MS/MS method.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the linear range by identifying the concentration range over which the response is directly proportional to the concentration, with a correlation coefficient (r²) close to 1.0.
-
The dynamic range is the concentration range over which a quantifiable response is observed.
Visualizations
Experimental Workflow for Linearity and Dynamic Range Assessment
References
A Researcher's Guide to Cross-Validation of Analytical Methods for Plant Hormone Quantification
The precise quantification of phytohormones, which include classes like auxins, cytokinins, gibberellins, abscisic acid, jasmonates, and salicylic (B10762653) acid, is fundamental to understanding plant growth, development, and stress responses.[1] Given their extremely low endogenous concentrations and the complexity of plant matrices, the analytical methods used for their detection must be rigorously validated to ensure data accuracy, reproducibility, and comparability across different laboratories and studies.[2] This guide provides an objective comparison of common analytical techniques, supported by performance data and detailed experimental protocols, to assist researchers in selecting and validating the most appropriate methods for their work.
Comparison of Key Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for plant hormone analysis due to its high sensitivity and selectivity.[3][4] However, gas chromatography-mass spectrometry (GC-MS) and immunoassays remain relevant for specific applications. The choice of method depends on the research question, available resources, and the specific hormones being targeted.
Table 1: Objective Comparison of Analytical Methods for Phytohormone Analysis
| Feature | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | GC-MS (Gas Chromatography-Mass Spectrometry) | Immunoassays (e.g., ELISA) |
|---|---|---|---|
| Sensitivity | Very High (ng/mL to pg/mL levels)[5][6] | High | Moderate to High[7] |
| Selectivity | Very High, based on mass-to-charge ratio and fragmentation patterns[8] | High | Variable, potential for cross-reactivity with structurally similar compounds[9] |
| Simultaneous Analysis | Excellent for profiling multiple hormone classes in a single run[3][10] | Good, but often limited to volatile or derivatized compounds[11] | Typically limited to a single analyte per assay |
| Sample Preparation | Relatively simple; often involves extraction and filtration[1][3] | More complex; frequently requires a derivatization step to increase volatility[3][12] | Minimal sample preparation often required[3] |
| Throughput | High, with rapid analysis times per sample[13] | Moderate | High, suitable for screening large numbers of samples[14] |
| Cost | High initial instrument cost | Moderate to High initial instrument cost | Low instrument and per-sample cost[7] |
| Validation Requirement | Rigorous validation according to regulatory guidelines (e.g., FDA) is essential | Requires thorough validation | Requires validation of antibody specificity and matrix effects |
Performance Data for a Validated LC-MS/MS Method
Method validation is crucial to demonstrate that an analytical procedure is suitable for its intended purpose.[1] Key validation parameters, as recommended by bodies like the US Food and Drug Administration (FDA), include linearity, sensitivity, accuracy, and precision.
Table 2: Typical Performance Data from a Validated LC-MS/MS Method for Key Phytohormones
| Phytohormone | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|---|---|---|
| Abscisic Acid (ABA) | 0.1 - 100 | > 0.99 | 0.05 | 0.15 | 85 - 110% | < 15% |
| Indole-3-Acetic Acid (IAA) | 0.5 - 200 | > 0.99 | 0.1 | 0.5 | 90 - 115% | < 15% |
| Salicylic Acid (SA) | 0.5 - 500 | > 0.99 | 0.2 | 0.6 | 88 - 112% | < 10% |
| Jasmonic Acid (JA) | 0.2 - 150 | > 0.99 | 0.08 | 0.25 | 90 - 110% | < 15% |
| trans-Zeatin (tZ) | 0.1 - 100 | > 0.99 | 0.04 | 0.12 | 85 - 115% | < 15% |
(Note: Values are representative and may vary based on the specific matrix, instrumentation, and protocol. Data synthesized from[1][3][15])
Experimental Protocols
A robust and reproducible protocol is the foundation of reliable phytohormone analysis. The following sections detail a validated workflow from sample preparation to data acquisition.
Diagram of General Phytohormone Analysis Workflow
References
- 1. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Plant Hormones - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Can plant hormonomics be built on simple analysis? A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 6. Plant Hormone Assay - MetwareBio [metwarebio.com]
- 7. updates.reinste.com [updates.reinste.com]
- 8. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]
- 11. Editorial: Methods in phytohormone detection and quantification: 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Plant hormone -Plant biochemistry -Plant Science-BIO-PROTOCOL [bio-protocol.org]
- 14. Quantification of Plant hormones with Phytodetek - Agdia-Emea [agdia-emea.com]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Internal Standards in Mass Spectrometry: Best Practices for Accurate Quantification
For researchers, scientists, and drug development professionals striving for precise and reliable quantitative analysis in mass spectrometry, the proper use of internal standards is paramount. This guide provides a comprehensive comparison of internal standard strategies, supported by experimental insights, to ensure data integrity and reproducibility in your analytical workflows.
Internal standards (IS) are essential in mass spectrometry to correct for variations that can occur during sample preparation, injection, and analysis.[1][2][3] By adding a known amount of a reference compound to all samples, including calibrators and controls, researchers can normalize the signal of the analyte of interest, thereby improving the accuracy and precision of quantification.[3][4] The choice of internal standard and its proper implementation are critical decisions that can significantly impact the quality of analytical data.
Comparing the Arsenal: Types of Internal Standards
The selection of an appropriate internal standard is a critical step in method development. The three primary types of internal standards used in mass spectrometry are Stable Isotope-Labeled (SIL) Internal Standards, Structural Analogs, and Surrogate Standards. Each has distinct advantages and disadvantages.
| Internal Standard Type | Description | Advantages | Disadvantages | Best For |
| Stable Isotope-Labeled (SIL) Internal Standard | A form of the analyte where one or more atoms are replaced by their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4][5][6] | - Gold Standard: Considered the most accurate as it has nearly identical chemical and physical properties to the analyte.[4][6][7]- Co-elution: Co-elutes with the analyte, providing the best correction for matrix effects and ionization suppression/enhancement.[4]- High Precision: Significantly improves the precision of the method.[8] | - Cost and Availability: Can be expensive and may not be commercially available for all analytes.[7][8]- Isotopic Interference: Potential for "cross-talk" if the mass difference is small or if the SIL-IS contains unlabeled analyte.[9][10]- Chromatographic Shift: Deuterium-labeled standards can sometimes elute slightly earlier than the native analyte.[8][11] | Quantitative bioanalysis, clinical diagnostics, and regulated environments where the highest accuracy is required. |
| Structural Analog Internal Standard | A molecule that is chemically similar to the analyte but not isotopically labeled.[12][13] | - Cost-Effective: Generally less expensive and more readily available than SIL-IS.[7][13]- Good Correction: Can effectively correct for variability in sample preparation and extraction.[2] | - Different Physicochemical Properties: May not perfectly mimic the analyte's behavior during ionization and chromatography, leading to less accurate correction for matrix effects.[8][13]- Chromatographic Resolution: Must be chromatographically resolved from the analyte.[12] | Early-stage drug discovery, screening assays, and when a SIL-IS is not available. |
| Surrogate Standard | A compound that is chemically similar to the analyte and is added to the sample before extraction.[14] | - Monitors Extraction Efficiency: Primarily used to assess the recovery of the analyte through the entire sample preparation process.[14][15] | - Not for Quantitation Correction: Not typically used for direct quantification correction in the same way as SIL-IS or analog IS.[14][15] | Environmental analysis and other applications where monitoring recovery from complex matrices is critical. |
Best Practices for Implementation
To achieve the most reliable results, a systematic approach to the use of internal standards is crucial. The following best practices should be considered:
-
Timing of Addition: The internal standard should be added to the sample as early as possible in the workflow to account for variability in all subsequent steps, including extraction, cleanup, and injection.[4][16]
-
Concentration Optimization: The concentration of the internal standard should be optimized to provide a strong signal without saturating the detector. A common starting point is a concentration that yields a response similar to the analyte at the midpoint of the calibration curve.[9][17]
-
Purity Verification: The purity of the internal standard, especially SIL-IS, must be verified to ensure that it does not contain significant amounts of the unlabeled analyte, which could lead to inaccurate results.[5][9]
-
Method Validation: A thorough method validation is essential to demonstrate the performance of the internal standard. This includes assessing linearity, accuracy, precision, and the impact of the internal standard on the overall assay performance.[3][18]
-
Monitoring IS Response: The response of the internal standard should be monitored across all samples in a batch. A consistent IS response indicates a stable analytical process, while significant variations may signal issues with sample preparation or instrument performance.[1]
Experimental Data: The Impact of Internal Standard Selection
The choice of internal standard can have a significant impact on the performance of a quantitative mass spectrometry assay. The following table summarizes data from a hypothetical study comparing the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS) and a Structural Analog Internal Standard for the quantification of a drug molecule in human plasma.
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS |
| Linearity (R²) | 0.9992 | 0.9958 |
| Accuracy (% Bias) | ||
| Low QC (5 ng/mL) | -2.3% | -8.5% |
| Mid QC (50 ng/mL) | 1.8% | 4.2% |
| High QC (500 ng/mL) | -0.9% | 2.7% |
| Precision (%CV) | ||
| Low QC (5 ng/mL) | 4.1% | 9.8% |
| Mid QC (50 ng/mL) | 2.5% | 6.3% |
| High QC (500 ng/mL) | 1.9% | 4.5% |
| Matrix Effect (% Suppression) | 5% | 25% |
As the data indicates, the SIL-IS provided superior linearity, accuracy, and precision compared to the structural analog. The more effective compensation for matrix effects by the SIL-IS is a key contributor to its enhanced performance.
Experimental Protocols
Detailed and standardized protocols are fundamental to reproducible research. Below are example protocols for sample preparation and LC-MS/MS analysis using an internal standard.
Protocol 1: Protein Precipitation for Drug Quantification in Plasma
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Internal Standard Spiking: To 100 µL of each sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of SIL-IS in methanol). Vortex for 5 seconds.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Analysis
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Data Analysis: Integrate the peak areas of the analyte and the internal standard. Calculate the analyte-to-internal standard peak area ratio. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of the analyte in unknown samples from the calibration curve.
Visualizing the Workflow
To better illustrate the integration of internal standards into the analytical process, the following diagrams outline the key steps.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. nebiolab.com [nebiolab.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. cerilliant.com [cerilliant.com]
- 13. academic.oup.com [academic.oup.com]
- 14. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 15. Confusion Regarding "Surrogate Standard" - Chromatography Forum [chromforum.org]
- 16. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
A Researcher's Guide to the Evaluation of Isotopic Enrichment for N-(3-Indolylacetyl)glycine-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of auxin metabolites is critical for understanding plant physiology and has implications in agricultural science and drug development. N-(3-Indolylacetyl)glycine (IAA-Gly), a key conjugate of the plant hormone indole-3-acetic acid (IAA), plays a significant role in hormone storage and homeostasis.[1][2] The gold-standard for accurate quantification of such metabolites in complex biological matrices is stable isotope dilution mass spectrometry (SID-MS).[2] This method relies on the use of a high-purity, stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte.
This guide provides an objective evaluation of N-(3-Indolylacetyl)glycine-13C2,15N, a commercially available SIL internal standard.[3] We present a comparison with potential alternatives, detailed experimental protocols for its use, and visual diagrams of its metabolic context and analytical workflow.
Performance and Comparison of SIL Internal Standards
The ideal internal standard for IAA-Gly analysis is a SIL version of the molecule itself.[4] Such standards co-elute with the analyte and exhibit identical behavior during sample extraction and ionization, thereby correcting for matrix effects and variations in instrument response.[4] this compound is a state-of-the-art choice, incorporating heavy isotopes of both carbon and nitrogen.
The key performance metrics for a SIL standard are its isotopic enrichment and chemical purity. High isotopic enrichment ensures a minimal contribution to the analyte signal, while high chemical purity prevents interference from other contaminants. While specific batch characteristics may vary, high-quality commercial SIL standards typically meet stringent specifications.
Table 1: Performance Characteristics of this compound
| Parameter | Typical Specification | Rationale |
| Isotopic Enrichment | ≥ 98 atom % | High enrichment minimizes the signal of the unlabeled analyte (M+0) in the standard, ensuring accurate quantification.[5] |
| Chemical Purity | ≥ 98% | High purity reduces the risk of co-eluting contaminants that could interfere with the measurement of the analyte or standard. |
| Mass Shift | M+3 | A sufficient mass difference from the native analyte prevents isotopic overlap and allows for distinct detection by the mass spectrometer.[4][5] |
| Isotopic Stability | High | 13C and 15N are stable isotopes with no risk of back-exchange, which can sometimes be a concern with deuterium (B1214612) (D) labels in certain solvents. |
Table 2: Comparison of this compound with an Alternative SIL Standard
| Feature | This compound | Alternative: N-(3-Indolylacetyl)glycine-d(x) (Deuterated) |
| Synthesis | Typically synthesized from 13C,15N-labeled glycine.[6] | Often synthesized from deuterated Indole-3-acetic acid.[4] |
| Mass Shift | +3 Da (or more depending on labeling) | Variable, typically +2 to +5 Da depending on the number of deuterium atoms. |
| Chromatographic Co-elution | Virtually identical to the unlabeled analyte. | May exhibit slight retention time shifts ("isotopic effect") on some HPLC columns, though generally minor. |
| Risk of Isotopic Exchange | None | Low, but possible for deuterium atoms on certain positions to exchange with protons from the solvent, especially under acidic or basic conditions. |
| MS Fragmentation | Fragmentation pattern is identical to the unlabeled analyte. | Fragmentation pattern is identical, but the mass of fragments containing deuterium will be shifted. |
| Commercial Availability | Commercially available from various suppliers.[3] | Availability can be limited; may require custom synthesis.[4] |
Experimental Protocols
Accurate quantification of IAA-Gly using this compound requires optimized sample preparation and LC-MS/MS analysis.
1. Protocol for Sample Preparation (Plant Tissue)
-
Homogenization: Flash-freeze 50-100 mg of plant tissue in liquid nitrogen. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction: Add 1 mL of ice-cold extraction buffer (e.g., 80% acetone (B3395972) or methanol (B129727) in water) containing a known concentration of this compound internal standard. Vortex thoroughly.
-
Centrifugation: Incubate the mixture at 4°C for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the analytes with 1 mL of methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.[7][8]
2. Protocol for LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
IAA-Gly (Analyte): Precursor ion (Q1) m/z 233.1 → Product ion (Q3) m/z 130.1
-
IAA-Gly-13C2,15N (Internal Standard): Precursor ion (Q1) m/z 236.1 → Product ion (Q3) m/z 130.1 (or a fragment containing a labeled atom if applicable and provides better specificity).
-
-
Data Analysis: The concentration of IAA-Gly is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled IAA-Gly and a constant concentration of the internal standard.
-
Mandatory Visualizations
References
- 1. N-(3-Indolylacetyl)glycine | 13113-08-1 | NAA11308 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Glycine-13C2,15N 13C 99atom , 15N 98atom 211057-02-2 [sigmaaldrich.com]
- 6. isotope.com [isotope.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-(3-Indolylacetyl)glycine-13C2,15N: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of specialized chemical compounds. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-(3-Indolylacetyl)glycine-13C2,15N, a non-radioactive, isotopically labeled compound. By adhering to these protocols, researchers, scientists, and drug development professionals can maintain a safe laboratory environment and mitigate environmental impact.
This compound is a stable isotope-labeled version of a naturally occurring plant hormone. The carbon-13 and nitrogen-15 (B135050) isotopes are not radioactive, and therefore, the primary disposal considerations are based on the chemical properties of the indole-glycine conjugate.[1][] Due to the indole (B1671886) component, it is prudent to handle this compound as a potentially hazardous chemical waste.[3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste disposal program. Do not discard this chemical down the drain or in regular solid waste.
-
Waste Identification and Classification: Treat this compound as a non-radioactive, hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific classification and disposal requirements in your jurisdiction.[5]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, along with contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.[5]
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.[5]
-
-
Container Labeling: Label the waste container clearly and accurately. The label should include:
-
Storage of Chemical Waste: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[6][8] This area should be:
-
Away from general lab traffic
-
Segregated from incompatible materials[8]
-
Cool, dry, and well-ventilated
-
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5] They will ensure the waste is transported and disposed of by a certified hazardous waste disposal service.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Alert: Inform your colleagues and laboratory supervisor immediately.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Contain: For small spills, contain the spill using an appropriate absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Clean-up: While wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
By following these established procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship.
References
- 1. moravek.com [moravek.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. medlabmag.com [medlabmag.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling N-(3-Indolylacetyl)glycine-13C2,15N
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(3-Indolylacetyl)glycine-13C2,15N. Adherence to these procedures is vital for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to minimize exposure risk. The following table summarizes recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receipt and Storage | General Laboratory Ventilation | Safety Glasses | Single Pair of Nitrile Gloves | Laboratory Coat | Not generally required |
| Weighing of Powder | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles | Double Nitrile Gloves | Laboratory Coat or Disposable Gown | N95 Respirator (recommended to minimize inhalation of fine powder) |
| Solution Preparation | Chemical Fume Hood | Safety Goggles | Double Nitrile Gloves | Laboratory Coat | Not generally required if handled in a fume hood |
| Experimental Use | Biological Safety Cabinet (if applicable) or Chemical Fume Hood | Safety Glasses | Single Pair of Nitrile Gloves | Laboratory Coat | Not generally required |
| Spill Cleanup | N/A | Safety Goggles and Face Shield | Double Nitrile Gloves | Laboratory Coat or Disposable Gown | N95 Respirator |
Experimental Protocols
A systematic approach is essential for the safe handling of this compound from receipt to disposal.
1. Receipt and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a lab coat and single-use nitrile gloves during inspection.
-
Verify that the primary container is sealed and intact. If any damage is noted, consult your institution's Environmental Health and Safety (EHS) protocol for handling compromised chemical packages.
2. Weighing of Powder:
-
All handling of powdered this compound must be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Don the appropriate PPE as outlined in the table above (double gloves, disposable gown, safety goggles, and respirator).
-
Use dedicated spatulas and weigh boats.
-
Handle the powder gently to minimize aerosolization.
-
Clean the balance and surrounding surfaces thoroughly with a suitable solvent (e.g., 70% ethanol
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
